molecular formula C18H30O B1242267 Sclareol oxide

Sclareol oxide

Cat. No.: B1242267
M. Wt: 262.4 g/mol
InChI Key: LAEIZWJAQRGPDA-CIRFHOKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclareol Oxide is a compound of interest in scientific research, particularly as a derivative of the well-studied diterpene, Sclareol. Sclareol is a fragrant diterpene alcohol naturally found in clary sage ( Salvia sclarea ) and is renowned for its role as the primary starting material in the commercial synthesis of Ambrox®, a valuable ambergris-type fixative used in perfumery . While specific biological data for this compound is limited, research on Sclareol indicates a broad spectrum of bioactivities that provide context for its derivatives. Sclareol has demonstrated significant anti-cancer properties in various models, including lung, colon, and breast cancers, by inducing cell cycle arrest, promoting apoptosis, and inhibiting invasion . Furthermore, it exhibits anti-inflammatory and anti-pathogenic microbial activities . Sclareol is also investigated for its potential effects against diabetes, hypertension, and even COVID-19 and Parkinson's disease . As an oxide derivative, this compound presents researchers with a chemically modified analog to explore structure-activity relationships, metabolic pathways, and novel applications in fragrance chemistry and biomedicine. It serves as a key intermediate for further chemical synthesis and biological screening. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Handle with care following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene

InChI

InChI=1S/C18H30O/c1-13-7-8-15-17(4)11-6-10-16(2,3)14(17)9-12-18(15,5)19-13/h7,14-15H,6,8-12H2,1-5H3/t14-,15+,17-,18+/m0/s1

InChI Key

LAEIZWJAQRGPDA-CIRFHOKZSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C

Canonical SMILES

CC1=CCC2C3(CCCC(C3CCC2(O1)C)(C)C)C

Synonyms

labd-14-ene-8alpha, 13beta-diol
sclareol
sclareol oxide

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of Sclareol Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclareol oxide is a bicyclic diterpene ether that holds significance as a derivative of sclareol, a naturally occurring compound abundant in plants such as clary sage (Salvia sclarea).[1][2] Chemically, it is classified as a labdane-type diterpenoid. Its rigid, fused-ring structure makes it a valuable chiral building block in synthetic organic chemistry. Most notably, this compound serves as a key intermediate in the semi-synthesis of Ambrox®, a highly valued fragrance ingredient prized for its unique ambergris odor.[3][4] This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in chemical research and drug development.

Chemical Structure and Identification

This compound is characterized by a decahydronaphthofuran ring system. The precise stereochemistry is crucial for its utility in fragrance synthesis.

  • IUPAC Name: (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene[5]

  • Synonyms: (+)-Sclareol oxide, 14,15-di-nor-8,13-epoxylabd-12-ene, Sclareoloxide[5][6]

  • CAS Number: 5153-92-4[5]

  • Molecular Formula: C₁₈H₃₀O[5]

The chemical structure is depicted below: (A 2D chemical structure diagram of this compound would be presented here in a full document)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from various chemical databases and literature sources.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight 262.43 g/mol [5]
Exact Mass 262.229665576 Da[5]
Boiling Point 325.0 to 326.0 °C (estimated at 760 mmHg)[6]
Flash Point 146.8 °C (296.0 °F) (estimated, TCC)[6]
Vapor Pressure 0.000435 mmHg at 25 °C (estimated)[6]
logP (o/w) 5.7 (XLogP3)[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bond Count 0[5]
Table 2: Spectroscopic and Analytical Data
Data TypeDetailsSource(s)
¹³C NMR Spectra available in chemical databases.[5]
GC-MS Available reference mass spectra for identification.[5]
Kovats Retention Index Standard non-polar: 1881; Semi-standard non-polar: 1873[5]

Experimental Protocols

This compound is primarily obtained through the chemical modification of its precursor, sclareol. The key transformation is an oxidative cyclization of the sclareol side chain.

Synthesis of this compound from Sclareol via Epoxidation

A common and efficient method for synthesizing this compound involves the epoxidation of sclareol using hydrogen peroxide as a clean oxidant.

Protocol:

  • Reactants: Sclareol, hydrogen peroxide (30% aqueous solution), sodium tungstate dihydrate (catalyst), sodium phosphate monobasic (buffer), and a phase transfer catalyst such as tetrabutylammonium bromide.[7]

  • Solvent System: A biphasic system of water and an organic solvent like n-butyl ether is employed.[7]

  • Procedure:

    • The catalysts (sodium tungstate, sodium phosphate, and tetrabutylammonium bromide) are stirred in the aqueous hydrogen peroxide solution for approximately 30 minutes at room temperature.[7]

    • A solution of sclareol in the organic solvent (n-butyl ether) is added to the aqueous mixture.[7]

    • The pH of the biphasic mixture is adjusted to approximately 4.0.[7]

    • The reaction mixture is heated to 70 °C and stirred vigorously for 24 hours.[7]

    • Upon completion, the organic layer is separated, and the product is purified, typically through crystallization or chromatography, to yield this compound as a white solid.[7]

  • Yield: Reported yields for this method can be high, often exceeding 80%.[7]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and purity assessment of this compound and related compounds.

Protocol:

  • Instrumentation: An Agilent 6890A GC system coupled with a 5973N Mass Selective Detector or equivalent.[8]

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[8][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Injection: 1 µL of a dilute sample solution (e.g., in pentane or ethyl acetate) is injected.[8]

  • Thermal Program: A temperature gradient is used to separate the components. For example, starting at 60 °C, holding for 2 minutes, then ramping at 4 °C/min to 240 °C, and holding for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the eluted peak corresponding to this compound is compared with reference spectra from libraries (e.g., NIST, Wiley) for positive identification.[8]

Chemical and Biochemical Pathways

While this compound itself is not directly involved in known signaling pathways, its formation is rooted in the biosynthesis of its precursor, sclareol, and its primary utility is in chemical synthesis workflows.

Biosynthesis of the Precursor Sclareol

Sclareol is a diterpenoid synthesized in plants like Salvia sclarea. The pathway involves two key diterpene synthase (diTPS) enzymes. This biochemical origin is foundational to the availability of the starting material for this compound production.

G cluster_pathway Biosynthesis of Sclareol GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Class II diTPS (SsLPPS) Sclareol Sclareol LPP->Sclareol Class I diTPS (SsSS)

Caption: Proposed biosynthetic pathway of sclareol in Salvia sclarea.[10]

Synthetic Pathway to Ambrox®

This compound is a critical intermediate in one of the industrial routes to synthesize Ambrox®. This workflow highlights its importance in the fragrance industry.

G cluster_synthesis Synthetic Workflow via this compound Sclareol Sclareol SclareolOxide This compound Sclareol->SclareolOxide Oxidation (e.g., H₂O₂) Diol Ambradiol SclareolOxide->Diol Ozonolysis & Reduction Ambrox Ambrox® Diol->Ambrox Cyclization

Caption: Simplified synthetic route to Ambrox® involving this compound.[3]

References

The Occurrence of Sclareol Oxide in Salvia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of sclareol oxide in various Salvia species. It consolidates quantitative data, details common experimental protocols for extraction and analysis, and visualizes the biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring oxygenated diterpene found in the essential oils of several species of the Salvia genus. It is structurally related to sclareol, a commercially significant diterpene alcohol widely used in the fragrance industry and as a precursor for the semisynthesis of Ambrox®. While sclareol has been extensively studied, this compound is a less characterized but important constituent that contributes to the chemical profile and potential biological activities of Salvia essential oils. This guide focuses on the quantitative distribution of this compound and the methodologies for its study.

Quantitative Occurrence of this compound in Salvia Species

The concentration of this compound in Salvia species can vary significantly depending on the species, geographical origin, plant part, and cultivation conditions. The following table summarizes the reported quantitative data for this compound in the essential oils of various Salvia species.

Salvia SpeciesPlant PartGeographic OriginThis compound Content (%)Reference(s)
Salvia sclareaLeafEgypt (cultivated)27.3[1]
Salvia sclareaAerial PartsUzbekistan1.5[2]
Salvia argenteaNot SpecifiedNot Specified1.3[3]
Salvia ringensNot SpecifiedNot Specified1.6[3]
Salvia verticillataNot SpecifiedNot Specified1.5[3]
Salvia amplexicaulisNot SpecifiedNot Specified1.0[3]
Salvia pratensisNot SpecifiedNot Specified0.9[3]

Note: The term "sclareoloxide" is used in some literature and is treated as synonymous with this compound in this table. The variability in reported values highlights the importance of standardized analytical methods and comprehensive sample characterization.

Biosynthesis of Sclareol and Related Diterpenes

Sclareol and its related oxides are synthesized via the methylerythritol phosphate (MEP) pathway in plants. The biosynthesis originates from geranylgeranyl diphosphate (GGPP) and involves a two-step cyclization process catalyzed by diterpene synthases (diTPSs). While the direct enzymatic conversion to this compound is not fully elucidated, it is understood to be derived from the sclareol biosynthetic pathway, which also produces related compounds like manoyl oxide and 13-epi-manoyl oxide.[4][5]

Sclareol Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Class II diTPS Sclareol Sclareol LPP->Sclareol Class I diTPS (Sclareol Synthase) ManoylOxide Manoyl Oxide LPP->ManoylOxide Class I diTPS EpiManoylOxide 13-epi-Manoyl Oxide LPP->EpiManoylOxide Class I diTPS SclareolOxide This compound (postulated) Sclareol->SclareolOxide Oxidation (postulated)

Proposed biosynthetic pathway of sclareol and related oxides.

Experimental Protocols

Extraction of this compound from Salvia Species

The choice of extraction method is critical for the efficient isolation of this compound and can significantly impact the final yield and purity.

This is a common method for extracting essential oils from aromatic plants.

  • Plant Material: Air-dried aerial parts (leaves, flowers) of the Salvia species are used.[1]

  • Apparatus: A Clevenger-type apparatus is typically employed.

  • Procedure:

    • The plant material is placed in a flask with a sufficient amount of distilled water.

    • The mixture is heated to boiling, and the steam, carrying the volatile components, is condensed.

    • The essential oil is collected from the condensate. The duration of hydrodistillation can influence the chemical composition of the oil.[6]

This method is often used for larger-scale production and to obtain a "concrete" before further purification.

  • Plant Material: Dried and cut Salvia sclarea plant material.[7]

  • Procedure:

    • Extraction: The plant material is extracted with a non-polar solvent such as petroleum ether at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 2 hours). The solvent is then evaporated to yield a waxy extract known as a "concrete".[7]

    • Molecular Distillation: The concrete is heated and fed into a molecular distiller. Distillation is carried out under high vacuum (e.g., 0.1-100 Pa) and at elevated temperatures (e.g., 100-150°C) to separate the more volatile components, including sclareol and this compound, from non-volatile waxes and pigments.[7]

SFE with carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction.

  • Plant Material: A waxy n-hexane extract ("concrete") of Salvia sclarea.[8][9]

  • Apparatus: A supercritical fluid extractor.

  • Procedure:

    • The concrete is placed in the extraction vessel.

    • Supercritical CO₂ is passed through the vessel at controlled pressure and temperature. A multi-step extraction can be employed for selective fractionation. For example, an initial step at 90 bar and 50°C can extract lighter terpenes, followed by a second step at 100 bar and 40°C to recover sclareol and related compounds.[8][9]

    • The extracted components are collected by depressurizing the CO₂ in a separator.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

  • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

  • GC-MS System: An Agilent gas chromatograph coupled with a mass selective detector is a commonly used system.[2][4]

  • Chromatographic Conditions (Example):

    • Column: HP-5MS or VF-Wax fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2][4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: An initial temperature of 40-50°C, followed by a ramp up to 250-280°C at a rate of 6-25°C/min.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Mass Range: m/z 35-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: Identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[4]

  • Quantification: The relative percentage of each component is typically calculated from the GC peak areas without the use of correction factors.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Salvia species.

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Salvia Plant Material (Dried, Ground) Hydrodistillation Hydrodistillation PlantMaterial->Hydrodistillation SolventExtraction Solvent Extraction (e.g., Hexane) PlantMaterial->SolventExtraction SFE Supercritical Fluid Extraction (SFE) PlantMaterial->SFE EssentialOil Essential Oil / Extract Hydrodistillation->EssentialOil SolventExtraction->EssentialOil SFE->EssentialOil SamplePrep Sample Preparation (Dilution) EssentialOil->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Integration, Library Search) GCMS->DataProcessing Quantification Quantification (Peak Area %) DataProcessing->Quantification Results Quantitative Data Quantification->Results

General workflow for this compound extraction and analysis.

Conclusion

This compound is a notable diterpene present in the essential oils of several Salvia species. Its concentration can be substantial, as seen in the leaf oil of cultivated Salvia sclarea from Egypt. The biosynthesis of this compound is closely linked to that of sclareol, a compound of significant industrial importance. The selection of appropriate extraction and analytical methods, such as SFE and GC-MS, is crucial for accurate quantification and further investigation of its biological properties. This guide provides a foundational understanding for researchers and professionals aiming to explore the potential of this compound in various applications, from fragrance and flavoring to pharmaceutical development. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its pharmacological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a naturally derived bicyclic ether, belonging to the labdane diterpene family. It is a significant derivative of sclareol, a major bioactive compound found in Clary Sage (Salvia sclarea). While sclareol has been extensively studied for its various pharmacological activities, this compound is emerging as a compound of interest due to its structural relationship to its precursor and its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known and potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₀O[1][2][3]
Molecular Weight 262.43 g/mol [1][2][3]
CAS Number 5153-92-4[1][4]
IUPAC Name (3aR,5aS,9aS,9bR)-3,5a,8,8,9a-pentamethyl-3a,4,5,6,7,8,9,9b-octahydronaphtho[2,1-b]furan[2][3]
Boiling Point 325.00 to 326.00 °C @ 760.00 mm Hg (estimated)[4]
Melting Point Data not readily available
Solubility Soluble in alcohol. Very slightly soluble in water (0.3461 mg/L @ 25 °C, estimated).[4]
Vapor Pressure 0.000435 mmHg @ 25.00 °C (estimated)[4]
logP (o/w) 6.365 (estimated)[4]
Appearance White crystalline solid

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Sclareol:

Sclareol ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
C-11.00-1.80 (m)39.4
C-21.40-1.60 (m)18.4
C-31.40-1.60 (m)42.1
C-41.40-1.60 (m)33.3
C-50.95 (m)56.0
C-61.40-1.60 (m)20.6
C-71.40-1.60 (m)42.7
C-8-73.6
C-91.65 (m)60.1
C-10-39.8
C-111.40-1.60 (m)22.2
C-121.40-1.60 (m)44.5
C-13-74.3
C-145.92 (dd, J=17.3, 10.7 Hz)145.4
C-155.18 (dd, J=17.3, 1.2 Hz)111.4
C-161.28 (s)27.9
C-170.80 (s)15.6
C-180.87 (s)33.4
C-190.80 (s)21.6
C-200.80 (s)15.6

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. Data compiled from various sources.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the absence of the hydroxyl (-OH) stretching band present in sclareol and the presence of a C-O-C (ether) stretching band.

Expected FT-IR Peaks for this compound:

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (alkane)
~1465C-H bending (methylene)
~1380C-H bending (methyl)
~1100-1000C-O-C stretching (ether)
Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern can be used for its identification in complex mixtures.

Experimental Protocols

Synthesis of this compound from Sclareol

A common method for the synthesis of this compound from sclareol involves an intramolecular cyclization reaction. While a highly detailed, step-by-step protocol is not available in the public domain, the general procedure involves the treatment of sclareol with an acid catalyst or an oxidizing agent that promotes the cyclization of the diol to form the cyclic ether. One reported method for a similar transformation of sclareol to manoyl oxide (an isomer of this compound) utilizes cerium (IV) ammonium nitrate.[9] Another approach involves the use of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).[8][10]

General Workflow for Synthesis:

Synthesis_Workflow Sclareol Sclareol Solvent Dissolve in appropriate solvent (e.g., CH2Cl2) Sclareol->Solvent Reagent Add cyclizing agent (e.g., m-CPBA or CAN) Solvent->Reagent Reaction Stir at controlled temperature Reagent->Reaction Workup Aqueous workup to remove byproducts Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic phase Extraction->Drying Purification Purify by column chromatography Drying->Purification Sclareol_Oxide This compound Purification->Sclareol_Oxide

Caption: General workflow for the synthesis of this compound from sclareol.

Purification of this compound by Column Chromatography

Purification of the synthesized this compound is typically achieved using silica gel column chromatography.[4][11][12]

General Protocol:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.

  • Column Packing: The slurry is poured into a chromatography column and allowed to settle, forming a packed bed.

  • Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Biological Activities and Signaling Pathways

Direct research on the biological activities of this compound is limited. However, the extensive studies on its precursor, sclareol, provide a strong basis for predicting its potential pharmacological effects. Sclareol is known to possess anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][5][13][14][15][16][17][18][19]

Potential Anti-Cancer Activity

Sclareol has demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer.[15][16][17][18] It induces apoptosis and cell cycle arrest through various signaling pathways. Given the structural similarity, this compound may also exhibit cytotoxic activity. A study on manoyl oxide, a structural analog, showed cytotoxic effects, although it was less potent than sclareol.[9] This suggests that the presence and orientation of the ether linkage may influence the cytotoxic potential.

Potential Signaling Pathways Involved in Anti-Cancer Activity (Inferred from Sclareol):

Anticancer_Pathway cluster_cell Cancer Cell Sclareol_Oxide This compound (potential) Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Sclareol_Oxide->Cell_Cycle_Arrest MAPK_ERK MAPK/ERK Pathway Sclareol_Oxide->MAPK_ERK inhibition? Caspases Caspase Activation Sclareol_Oxide->Caspases Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspases->Apoptosis Anti_inflammatory_Pathway cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Sclareol_Oxide This compound (potential) Sclareol_Oxide->NFkB inhibition? Sclareol_Oxide->MAPK inhibition? COX2 COX-2 NFkB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->COX2 MAPK->Pro_inflammatory_Cytokines Antimicrobial_Workflow Microbe Bacterial/Fungal Culture Inoculation Inoculate Growth Medium Microbe->Inoculation Treatment Add this compound (various concentrations) Inoculation->Treatment Incubation Incubate under Optimal Conditions Treatment->Incubation Measurement Measure Microbial Growth (e.g., OD600, CFU) Incubation->Measurement MIC_MBC Determine MIC/MBC Measurement->MIC_MBC

References

Sclareol Oxide: A Comprehensive Technical Guide to its Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide, a bicyclic diterpene ether, is a valuable derivative of sclareol, a natural product found in high concentrations in the essential oil of Salvia sclarea (clary sage). Its unique chemical structure and olfactory properties have made it a significant compound in the fragrance industry. Furthermore, its biological activities have attracted interest in the pharmaceutical and agrochemical sectors. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its preparation, and a summary of relevant quantitative data.

Discovery and Isolation History

The discovery of this compound is intrinsically linked to the study of clary sage oil. While sclareol itself has been known for a longer period, the identification of its oxide derivative came later with the advancement of analytical techniques.

The first published report identifying this compound as a constituent of clary sage oil appears to be in a 1974 study by Leffingwell et al. on the composition of North Carolinian clary sage oil.[1] This initial identification was likely achieved through the use of gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. However, this early report did not provide quantitative data on its concentration in the essential oil.[1]

This compound is not typically isolated directly from natural sources in significant quantities. Instead, it is primarily produced through the chemical modification of its precursor, sclareol. The isolation of sclareol from Salvia sclarea is, therefore, the crucial first step.

Isolation of Sclareol from Salvia sclarea

Several methods have been developed for the efficient extraction of sclareol from clary sage. The choice of method depends on the desired yield, purity, and scalability.

  • Steam Distillation: This traditional method for obtaining essential oils is less effective for sclareol isolation. Due to sclareol's low volatility, the yield from steam distillation is very low, typically ranging from 0.002% to 0.026%.[2]

  • Solid-Liquid Extraction: This is the most common and efficient method for industrial-scale sclareol production. It involves the use of organic solvents to extract the compound from the plant material.

    • Hexane Extraction: Extraction with hexane is a widely used method, providing a significantly higher yield of sclareol, around 1.5%.[2]

    • Petroleum Ether Extraction: Similar to hexane, petroleum ether is another effective solvent for sclareol extraction.

  • Supercritical Fluid Extraction (SFE): This modern technique utilizes supercritical carbon dioxide (CO2) as a solvent. SFE is advantageous due to its selectivity, the use of a non-toxic solvent, and the ability to fractionate different compound classes by tuning the pressure and temperature. Yields of up to 9.3% w/w have been reported from a clary sage concrete.[3]

  • Molecular Distillation: Following initial extraction, molecular distillation can be employed to purify sclareol to a high degree (90-98%) with a recovery yield of over 95%.[4]

Synthesis of this compound from Sclareol

This compound is synthesized from sclareol through the epoxidation of its terminal double bond. Several methods have been reported for this transformation, with variations in oxidizing agents, reaction conditions, and resulting yields.

  • Epoxidation with Peroxy Acids: The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for alkene epoxidation.

  • Oxidation with Hydrogen Peroxide: A more environmentally friendly and cost-effective method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. A Chinese patent describes a high-yield synthesis using hydrogen peroxide in the presence of a catalyst like ammonium molybdate in a chloroform solvent.[5]

  • Ozonolysis: Ozonolysis of sclareol, followed by a reductive work-up, can also lead to the formation of this compound.[3]

Quantitative Data

The following tables summarize the quantitative data for the isolation of sclareol and the synthesis of this compound.

Table 1: Comparison of Sclareol Isolation Methods from Salvia sclarea

Isolation MethodSolvent/ConditionsYieldPurityReference
Steam DistillationWater vapor0.002% - 0.026%Low[2]
Solid-Liquid ExtractionHexane~1.5%Varies[2]
Supercritical Fluid ExtractionSupercritical CO2Up to 9.3% (from concrete)High[3]
Molecular DistillationHigh vacuum, elevated temp.>95% (recovery)90-98%[4]

Table 2: Synthesis of this compound from Sclareol

Oxidizing AgentCatalyst/SolventReaction ConditionsYieldMelting Point (°C)Reference
Hydrogen PeroxideAmmonium Molybdate / Chloroform70°C, 24 hours95.9%130-132[5]
Hydrogen PeroxideDisodium tungstate dihydrate / n-butyl ether70°C, 24 hours82.1%131-132[5]

Table 3: Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC18H30O
Molecular Weight262.43 g/mol
Mass Spectrum (m/z)Major peaks at 262, 247, 229, 204, 191, 177, 137, 123, 109, 95, 81, 69, 55, 43

Experimental Protocols

Protocol for Isolation of Sclareol from Salvia sclarea via Solvent Extraction

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Dried and ground flowering tops of Salvia sclarea

  • Hexane (or petroleum ether)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Filter paper and funnel

  • Crystallization dish

Procedure:

  • Pack the ground plant material into the thimble of a Soxhlet apparatus.

  • Extract the material with hexane for 6-8 hours.

  • Alternatively, for a simpler setup, macerate the plant material in hexane (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Allow the crude extract to stand at room temperature or in a refrigerator to induce crystallization of sclareol.

  • Collect the crystals by filtration and wash them with a small amount of cold hexane to remove impurities.

  • Recrystallize the sclareol from a suitable solvent (e.g., hexane, acetone) to achieve higher purity.

  • Dry the purified crystals under vacuum.

Protocol for Synthesis of this compound from Sclareol

This protocol is based on the high-yield method described in Chinese patent CN100357285C.[5]

Materials:

  • Sclareol

  • Chloroform

  • Ammonium molybdate

  • Sodium phosphate, monobasic

  • Cetylpyridinium chloride

  • 70% Hydrogen peroxide solution

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 30.8 g of sclareol in 60 mL of chloroform in a round-bottom flask.

  • Add 0.96 g of ammonium molybdate, 2.84 g of sodium phosphate monobasic, and 0.72 g of cetylpyridinium chloride to the solution.

  • Add 20 mL of 70% hydrogen peroxide solution.

  • Adjust the pH of the mixture to approximately 2.5.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Heat the reaction mixture to 70°C and continue stirring for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent to obtain white solid this compound.

Mandatory Visualizations

Workflow for Sclareol Isolation and this compound Synthesis

Sclareol_Workflow cluster_isolation Isolation of Sclareol cluster_synthesis Synthesis of this compound Salvia sclarea Salvia sclarea Extraction Extraction Salvia sclarea->Extraction Solvent (e.g., Hexane) Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Crystallization/ Distillation Sclareol Sclareol Purification->Sclareol Sclareol_input Sclareol Sclareol->Sclareol_input Epoxidation Epoxidation Sclareol_input->Epoxidation Oxidizing Agent (e.g., H2O2) Crude this compound Crude this compound Epoxidation->Crude this compound Purification_synth Purification Crude this compound->Purification_synth Recrystallization This compound This compound Purification_synth->this compound

Caption: Workflow for the isolation of sclareol and its subsequent synthesis to this compound.

Biosynthetic Pathway of Sclareol

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ClassII Class II Diterpene Synthase GGPP->ClassII LPP Labda-13-en-8-ol Diphosphate (LPP) ClassI Class I Diterpene Synthase (Sclareol Synthase) LPP->ClassI Sclareol Sclareol ClassII->LPP ClassI->Sclareol

Caption: Simplified biosynthetic pathway of sclareol from geranylgeranyl diphosphate.

References

CAS number and molecular formula of Sclareol oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

Sclareol oxide is a bicyclic diterpene ether, structurally related to sclareol, a natural product found in plants like Salvia sclarea (clary sage). It is primarily known as a synthetic derivative of sclareol and is of interest in the fragrance and potentially the pharmaceutical industries.

Table 1: Chemical Identifiers and Molecular Properties of this compound

IdentifierValueSource
CAS Number 5153-92-4
Molecular Formula C18H30O
Molecular Weight 262.43 g/mol
IUPAC Name (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene
Synonyms (+)-Sclareol oxide, 14,15-di-nor-8,13-epoxylabd-12-ene

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Boiling Point 325.5 ± 9.0 °CPredicted
Density 0.935 ± 0.06 g/cm³Predicted
LogP (Octanol/Water Partition Coefficient) 5.7 (XLogP3)Computed
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 262.229665576 Da
Solubility Soluble in alcohol. Insoluble in water.

Synthesis and Experimental Protocols

This compound is not typically isolated as a major natural product but is synthesized from sclareol. The synthesis generally involves an oxidative cyclization of sclareol. Several methods have been reported, with varying reagents and conditions.

Synthesis of this compound from Sclareol via Ozonolysis

One documented pathway involves the ozonolysis of sclareol. This method is part of a multi-step synthesis, often aiming for the production of Ambrox®, where this compound can be an intermediate.

Experimental Protocol:

  • Reaction Setup: Dissolve sclareol in a suitable solvent mixture, such as tetrahydrofuran, methanol, and dichloromethane, in a reaction vessel equipped for low-temperature reactions.

  • Ozonolysis: Cool the solution to -20°C. Bubble ozone (O₃) gas through the solution until the starting material is consumed (monitored by TLC or GC).

  • Reduction: After ozonolysis, the reaction mixture is typically reduced. In some procedures, sodium borohydride (NaBH₄) is added carefully at low temperature to reduce the ozonide intermediates.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, containing this compound, is purified by column chromatography on silica gel.

Note: This is a generalized protocol. Specific reagent quantities and reaction times will vary based on the scale and specific literature procedure being followed.

Synthesis via Potassium Permanganate Oxidation

Another reported method utilizes potassium permanganate for the oxidative cyclization.

Experimental Protocol:

  • Reaction Setup: Dissolve sclareol in a solvent such as dichloromethane.

  • Oxidation: Cool the solution to 0°C. Add potassium permanganate (KMnO₄) and a phase-transfer catalyst like N-benzyl-N,N,N-triethylammonium chloride.

  • Reaction Progression: Allow the reaction to warm to 20°C while stirring. The progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound. This method has a reported yield of approximately 86%.

Biological Activity and Signaling Pathways

Current research on the biological activity of this compound is limited. However, extensive studies have been conducted on its precursor, sclareol. It is crucial to note that the biological effects of sclareol may not be directly extrapolated to this compound. In fact, one study directly comparing the two found that this compound is significantly less cytotoxic than sclareol.

Table 3: Comparative Cytotoxicity of Sclareol and this compound

CompoundCell LineIC₅₀ (µM)Conclusion
SclareolMCF-7 (Breast Cancer)2.0Potent cytotoxic activity
Manoyl Oxide (related to this compound)MCF-7 (Breast Cancer)50Less active than sclareol

Data suggests that the two tertiary hydroxyl groups in sclareol are important for its cytotoxic activity, which are absent in this compound.

Biological Activity of the Precursor, Sclareol

For context and to guide potential future research on this compound, the well-documented activities of sclareol are summarized below. Sclareol has demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Anti-Cancer Activity: Sclareol induces apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including colon, breast, and lung cancer.

  • Anti-Inflammatory Activity: Sclareol has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. It can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Signaling Pathways Modulated by Sclareol (Precursor Molecule)

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Sclareol has been shown to inhibit this process, thereby reducing inflammation.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Sclareol can suppress the phosphorylation of key proteins in the MAPK pathway, contributing to its anti-inflammatory effects.

It is important to reiterate that these signaling pathway interactions have been demonstrated for sclareol, and similar studies on this compound are currently lacking in the scientific literature.

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from sclareol.

G cluster_synthesis Synthesis Workflow Sclareol Sclareol (Starting Material) Dissolution Dissolution in Organic Solvent Sclareol->Dissolution Oxidation Oxidative Cyclization (e.g., KMnO4 or O3) Dissolution->Oxidation Workup Reaction Work-up (Quenching, Extraction) Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Sclareol_Oxide This compound (Final Product) Purification->Sclareol_Oxide

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathway: NF-κB Inhibition by Sclareol (Precursor)

This diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of sclareol. This is presented as a reference, as data for this compound is not available.

G cluster_pathway Canonical NF-κB Pathway Inhibition by Sclareol Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB_p IkB Phosphorylation IKK->IkB_p IkB_d IkB Degradation IkB_p->IkB_d NFkB_a NF-kB Release & Translocation IkB_d->NFkB_a Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_a->Transcription Sclareol Sclareol Sclareol->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by the precursor, Sclareol.

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical structure and synthesis from sclareol. However, there is a significant gap in the understanding of its biological activities and potential therapeutic applications. While its precursor, sclareol, exhibits notable anti-inflammatory and anti-cancer properties through modulation of key signaling pathways, current data indicates that this compound is substantially less cytotoxic.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound in a broad range of biological assays to identify any potential activities that may differ from sclareol.

  • Mechanism of Action Studies: If any significant biological activity is identified, detailed studies will be required to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

This technical guide provides a summary of the current knowledge on this compound, highlighting the need for further research to fully understand its potential in drug development and other scientific applications.

Sclareol Oxide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sclareol oxide in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this document also includes data for the structurally related and more extensively studied compound, sclareolide, to serve as a valuable reference point. Furthermore, a detailed, generalized experimental protocol for determining the solubility of compounds like this compound is provided, alongside a visual representation of the experimental workflow.

Introduction to this compound

This compound is a naturally derived sesquiterpenoid ether, often found as a transformation product of sclareol, a diterpene alcohol present in plants such as Salvia sclarea (clary sage). Its unique chemical structure lends it to applications in the fragrance industry and as a potential chiral building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in diverse research and development settings, including drug discovery.

Solubility Data

The following tables summarize the available solubility data for this compound and the related compound, sclareolide.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Water0.3461 mg/L (estimated)25Estimated value.
AlcoholSolubleNot SpecifiedQualitative data.

Table 2: Solubility of Sclareolide (for Reference)

SolventSolubility (mg/mL)Temperature (°C)Source
Ethanol~10Not SpecifiedCayman Chemical[1][2]
Ethanol47Not SpecifiedTargetMol[3]
Ethanol50Not SpecifiedSelleck Chemicals[4]
Dimethyl Sulfoxide (DMSO)~15Not SpecifiedCayman Chemical[1][2]
Dimethyl Sulfoxide (DMSO)40Not SpecifiedTargetMol[3]
Dimethyl Sulfoxide (DMSO)50Not SpecifiedSelleck Chemicals[4]
Dimethylformamide (DMF)~30Not SpecifiedCayman Chemical[1][2]
ChloroformSlightly SolubleNot SpecifiedUnited States Biological
AcetoneSolubleNot SpecifiedPubChem[3]
TolueneSolubleNot SpecifiedPubChem[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

3.1. Materials and Equipment

  • This compound (or test compound), crystalline solid, ≥98% purity

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate), analytical grade

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

  • Inert gas (e.g., nitrogen or argon)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately record the mass of the added this compound.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Purge the headspace of the vial with an inert gas to prevent solvent evaporation and potential degradation of the compound, then securely cap the vial.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_calc Data Processing A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D Equilibrium Reached E Filter supernatant D->E F Dilute sample for analysis E->F G Analyze by GC/HPLC F->G I Calculate solubility from sample concentration and dilution factor G->I Concentration Data H Generate calibration curve from standards H->I

References

Unveiling the Thermochemical Profile of Sclareol Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol oxide, a significant derivative of the diterpene sclareol, holds considerable interest in various scientific and industrial domains, including fragrance, and potentially, pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the current absence of experimentally determined thermochemical data in publicly accessible literature, this document outlines the established experimental protocols for determining such properties. Furthermore, this guide illustrates the biosynthetic pathway of its precursor, sclareol, and explores the known signaling pathways influenced by sclareol, offering insights into its potential biological activities.

Physicochemical and Computed Properties of this compound

While experimental thermochemical data for this compound remains to be published, a collection of its fundamental physical and computationally predicted properties has been compiled from various chemical databases. These properties are essential for understanding its behavior in different environments and for designing experimental procedures.

PropertyValueSource
Molecular Formula C₁₈H₃₀OPubChem[1], LookChem[2]
Molecular Weight 262.43 g/mol PubChem[1], LookChem[2]
Boiling Point 325.5 ± 9.0 °C (Predicted)LookChem[2]
Density 0.935 ± 0.06 g/cm³ (Predicted)LookChem[2]
XLogP3 5.7PubChem[1], LookChem[2]
Hydrogen Bond Donor Count 0PubChem[1], LookChem[2]
Hydrogen Bond Acceptor Count 1PubChem[1], LookChem[2]
Rotatable Bond Count 0PubChem[1], LookChem[2]
Exact Mass 262.229665576 DaPubChem[1], LookChem[2]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Complexity 408PubChem[1], LookChem[2]

Experimental Protocols for Thermochemical Analysis

The determination of key thermochemical properties such as the standard enthalpy of combustion (ΔH°c) and heat capacity (Cp) is crucial for a complete understanding of a compound's energetic profile. The following are detailed, generalized experimental protocols for these measurements, applicable to solid organic compounds like this compound.

Determination of the Standard Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume vessel.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh this compound p2 Press into Pellet p1->p2 s1 Assemble Bomb p2->s1 Place pellet & wire in bomb p3 Weigh Fuse Wire s2 Pressurize with O₂ s1->s2 s3 Place in Water Bath s2->s3 m1 Equilibrate Temperature s3->m1 m2 Ignite Sample m1->m2 m3 Record Temperature Rise m2->m3 a2 Calculate Heat of Combustion m3->a2 a1 Calculate Heat Capacity of Calorimeter a1->a2 a3 Correct to Standard State a2->a3

Bomb Calorimetry Workflow

Methodology:

  • Calibration of the Calorimeter:

    • A certified standard, typically benzoic acid, is combusted to determine the heat capacity of the calorimeter (Ccal).

    • A known mass of the standard is pressed into a pellet and placed in the sample holder within the bomb.

    • A fuse wire of known length and mass is attached to the electrodes, in contact with the pellet.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum is reached and the system begins to cool.

    • The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of the standard and the measured temperature change.

  • Combustion of this compound:

    • A precisely weighed pellet of this compound (approximately 1 gram) is placed in the sample holder.

    • The same procedure as for the calibration standard is followed: a fuse wire is attached, the bomb is sealed and pressurized with oxygen, and it is placed in the water-filled calorimeter.

    • The sample is ignited, and the temperature change is recorded.

  • Data Analysis:

    • The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

    • The standard enthalpy of combustion (ΔH°c) is then calculated by correcting the constant-volume heat of combustion to constant pressure.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpy of phase transitions, such as melting (fusion).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Weigh this compound p2 Seal in Pan p1->p2 d1 Place Sample & Reference in DSC p2->d1 d2 Set Temperature Program d1->d2 d3 Run Analysis d2->d3 a1 Determine Heat Flow vs. Temperature d3->a1 a2 Calculate Heat Capacity (Cp) a1->a2 a3 Integrate Melting Peak for ΔHfus a1->a3

DSC Experimental Workflow

Methodology:

  • Instrument Calibration:

    • The DSC instrument is calibrated for temperature and heat flow using certified standards with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

    • The pan is hermetically sealed to prevent any loss of sample due to sublimation or decomposition.

    • An empty, sealed aluminum pan is used as a reference.

  • DSC Analysis:

    • The sample and reference pans are placed in the DSC cell.

    • A controlled temperature program is initiated. To determine heat capacity, a modulated temperature program or a step-wise isothermal program is often used. For the enthalpy of fusion, a linear heating ramp is applied through the melting point of the substance.

    • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is calculated from the difference in heat flow between the sample and the reference, the heating rate, and the mass of the sample.

    • Enthalpy of Fusion (ΔHfus): The melting of this compound will appear as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion.

Biosynthesis of Sclareol (this compound Precursor)

This compound is synthetically derived from sclareol, a diterpene alcohol naturally produced in plants like Salvia sclarea (clary sage). The biosynthesis of sclareol from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), involves a two-step enzymatic process.

G GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP Class II Diterpene Synthase (e.g., SsLPPS) Sclareol Sclareol LPP->Sclareol Class I Diterpene Synthase (e.g., SsSS) Sclareol_Oxide This compound Sclareol->Sclareol_Oxide Chemical Synthesis (Oxidative Cyclization)

Biosynthesis of Sclareol

The biosynthesis begins with the cyclization of the linear GGPP molecule by a class II diterpene synthase to form the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP). Subsequently, a class I diterpene synthase catalyzes the conversion of LPP to sclareol. This compound is then typically produced from sclareol through chemical synthesis involving oxidative cyclization.

Known Signaling Pathways of Sclareol

While specific signaling pathways for this compound are not extensively documented, the biological activities of its precursor, sclareol, have been investigated. Sclareol has demonstrated anti-inflammatory and anti-cancer properties, which are attributed to its modulation of several key signaling pathways. Understanding these pathways provides a foundation for predicting the potential bioactivity of this compound.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_akt Akt/mTOR Pathway Sclareol Sclareol IKK IKK Sclareol->IKK inhibits p38 p38 Sclareol->p38 inhibits ERK ERK Sclareol->ERK inhibits JNK JNK Sclareol->JNK inhibits Akt Akt Sclareol->Akt inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits gene_expression Gene Expression (Inflammation, Proliferation) NFkB->gene_expression translocates to nucleus p38->gene_expression ERK->gene_expression JNK->gene_expression mTOR mTOR Akt->mTOR activates cell_responses Cellular Responses (Growth, Survival) mTOR->cell_responses promotes

Signaling Pathways of Sclareol

Sclareol has been shown to exert its effects by:

  • Inhibiting the NF-κB Pathway: By preventing the phosphorylation of IκBα, sclareol inhibits the activation and nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.

  • Modulating the MAPK Pathway: Sclareol can suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are involved in cellular stress responses, proliferation, and apoptosis.

  • Inhibiting the Akt/mTOR Pathway: Sclareol has been observed to inhibit the phosphorylation of Akt, a critical node in the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and proliferation.

Conclusion

This technical guide consolidates the current knowledge on the thermochemical and physicochemical properties of this compound. While a significant gap exists in the experimental thermochemical data for this compound, the provided methodologies offer a clear path for future research to fill this void. The elucidation of the biosynthetic pathway of its precursor, sclareol, and the understanding of sclareol's interaction with key cellular signaling pathways provide a valuable framework for researchers in drug discovery and development to explore the full potential of this compound. Further experimental investigation into the thermochemical properties and biological activities of this compound is highly encouraged to facilitate its broader application.

References

Methodological & Application

Laboratory-Scale Synthesis of Sclareol Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a valuable bicyclic diterpene ether, often used as an intermediate in the synthesis of high-value fragrance compounds, such as Ambroxan. It is typically synthesized from sclareol, a readily available natural product extracted from Salvia sclarea (clary sage). This document provides detailed application notes and laboratory-scale protocols for the synthesis of this compound from sclareol via chemical oxidation. The protocols described herein utilize common laboratory reagents and techniques, making them accessible for researchers in various fields, including organic synthesis, natural product chemistry, and drug development.

Chemical Reaction Pathway

The synthesis of this compound from sclareol involves the oxidative cyclization of the diol. The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired ether.

reaction_pathway sclareol Sclareol intermediate Oxidized Intermediate sclareol->intermediate Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4, O3, Peracetic Acid) sclareol_oxide This compound intermediate->sclareol_oxide Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of this compound from Sclareol.

Experimental Protocols

This section details three common methods for the laboratory-scale synthesis of this compound from sclareol: oxidation with potassium permanganate, ozonolysis, and epoxidation with peracetic acid.

Protocol 1: Oxidation of Sclareol using Potassium Permanganate

This protocol is adapted from a two-stage oxidation process that can be controlled to yield this compound's precursor, which readily cyclizes.[1][2]

Materials:

  • Sclareol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sclareol in 200 mL of dichloromethane.

  • Alkaline Oxidation: Prepare a solution of 1.0 g of NaOH in 100 mL of deionized water and add it to the sclareol solution. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Oxidant: Slowly add a solution of 5.0 g of KMnO₄ in 100 mL of deionized water to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium sulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Work-up: Acidify the mixture to pH 2 with 10% sulfuric acid. The manganese dioxide will dissolve. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from hexane.

Protocol 2: Synthesis of this compound via Ozonolysis

This method utilizes ozone as a clean and efficient oxidant.[3]

Materials:

  • Sclareol

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Ozone generator

  • Gas dispersion tube

  • Sodium borohydride (NaBH₄) or Dimethyl sulfide (DMS)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 10.0 g of sclareol in a mixture of 150 mL of dichloromethane and 50 mL of methanol in a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution from an ozone generator. The reaction is typically complete when a pale blue color persists in the solution, indicating an excess of ozone.

  • Quenching (Reductive Work-up): Purge the solution with nitrogen or argon to remove excess ozone. Add a reducing agent to quench the ozonide. Two common methods are:

    • Sodium Borohydride: Slowly add 5.0 g of NaBH₄ in small portions while maintaining the temperature at -78 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Dimethyl Sulfide: Add 10 mL of DMS and allow the solution to warm to room temperature and stir overnight.

  • Work-up: Add 100 mL of deionized water to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Epoxidation of Sclareol with Peracetic Acid

Peracetic acid is a common reagent for the epoxidation of alkenes, which can lead to the formation of this compound.

Materials:

  • Sclareol

  • Peracetic acid (32% in acetic acid)

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sclareol and 2.0 g of sodium acetate in 100 mL of ethyl acetate.

  • Addition of Peracetic Acid: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of 32% peracetic acid dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary and should be monitored by TLC (hexane:ethyl acetate 8:2).

  • Work-up: Once the reaction is complete, carefully quench the excess peracetic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound Precursors

ParameterProtocol 1: KMnO₄ OxidationProtocol 2: OzonolysisProtocol 3: Peracetic Acid Epoxidation
Oxidizing Agent Potassium PermanganateOzonePeracetic Acid
Typical Yield ~65% (for the related sclareolide)[1][4]High efficiency reported[3]High yield reported for epoxidation
Reaction Temperature 0-5 °C initially, then room temp.-78 °C0 °C initially, then room temp.
Reaction Time 3-5 hours1-3 hours (ozonolysis) + work-upVariable (monitor by TLC)
Work-up Complexity Moderate (requires quenching and removal of MnO₂)Moderate (requires reductive work-up)Simple (aqueous wash)
Safety Considerations KMnO₄ is a strong oxidant.Ozone is toxic and requires a well-ventilated fume hood and proper handling. Ozonides can be explosive.Peracetic acid is corrosive and a strong oxidant.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification sclareol 1. Sclareol Solution oxidation 2. Oxidation (KMnO4, O3, or Peracetic Acid) sclareol->oxidation quenching 3. Quenching oxidation->quenching extraction 4. Extraction quenching->extraction drying 5. Drying Organic Layer extraction->drying evaporation 6. Solvent Evaporation drying->evaporation chromatography 7. Column Chromatography evaporation->chromatography pure_product 8. Pure this compound chromatography->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl groups and the protons adjacent to the ether linkage.

    • ¹³C NMR: The spectrum should confirm the number of carbon atoms and show a downfield shift for the carbons bonded to the oxygen atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the hydroxyl (-OH) stretch from the starting material, sclareol, and the presence of a C-O-C stretch characteristic of an ether.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the molecular formula (C₁₈H₃₀O).

Note: Researchers should acquire and interpret the full set of spectroscopic data for their synthesized compound and compare it with literature values if available to ensure the correct product has been obtained.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The oxidizing agents used in these protocols (potassium permanganate, ozone, peracetic acid) are strong oxidizers and should be handled with care.

  • Ozone is a toxic gas, and ozonides can be explosive. Proper quenching procedures must be followed.

  • Peracetic acid is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Analytical Identification of Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol oxide is a naturally occurring bicyclic diterpene ether derived from the oxidation of sclareol. It is found in various plant species, notably in Clary Sage (Salvia sclarea), and is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in various matrices, including plant extracts, essential oils, and finished products.

These application notes provide detailed protocols for the primary analytical techniques used for the identification and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation: Extraction of this compound from Salvia sclarea

The initial step for the analysis of this compound from plant material involves an efficient extraction process.

Protocol: Solvent Extraction
  • Plant Material Preparation: Air-dry the flowering tops and upper stems of Salvia sclarea in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried plant material to a coarse powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a Soxhlet apparatus.

    • Extract with 500 mL of n-hexane for 8 hours.

    • Alternatively, macerate 100 g of the powdered plant material in 1 L of ethanol at room temperature for 48 hours with occasional agitation.

  • Solvent Removal: Concentrate the resulting extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Storage: Store the crude extract in a sealed, airtight container at 4°C, protected from light, until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and effective technique for the identification and quantification of this compound due to its volatility and thermal stability.

Protocol: GC-MS Analysis of this compound
  • Sample Preparation: Dissolve 10 mg of the crude extract in 1 mL of n-hexane or ethyl acetate. Filter the solution through a 0.45 µm syringe filter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 10°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).[1]

    • Confirm the identification by comparing the calculated Kovats Retention Index (RI) with the reported value.

Quantitative Data for this compound Identification by GC-MS
ParameterValueReference
Molecular FormulaC₁₈H₃₀O[2]
Molecular Weight262.43 g/mol [2]
CAS Number5153-92-4[2]
Kovats Retention Index (Standard non-polar column)1881[2]

Characteristic Mass Fragments of this compound (Electron Ionization, 70 eV) [1]

m/zRelative Abundance (%)
262 (M⁺)~5
247~15
204~20
191~100 (Base Peak)
177~40
137~35
123~50
109~60
95~75
81~80
69~70
55~60
43~85

Note: Relative abundances are approximate and may vary slightly between instruments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed as an alternative or complementary technique to GC-MS, particularly for the analysis of complex mixtures or for preparative isolation. As this compound lacks a strong chromophore, UV detection can be challenging, and alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are recommended for higher sensitivity and specificity.

Protocol: HPLC-UV/ELSD Analysis of Labdane Diterpenes (Method adaptable for this compound)
  • Sample Preparation: Dissolve 10 mg of the crude extract in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Gradient Program (Example):

      • Start with 70% acetonitrile / 30% water.

      • Linearly increase to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength (DAD): 205 nm (for low UV absorbance).

    • ELSD Settings (if used): Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.

  • Data Analysis: Identify this compound by comparing the retention time with that of a pure standard. Quantification is achieved by creating a calibration curve using a certified reference standard.

Note: This protocol is a general guideline for labdane diterpenes and requires optimization and validation for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure.

Protocol: NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 12 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 220 ppm

  • Data Analysis: Assign the chemical shifts and coupling constants by analyzing the ¹H and ¹³C spectra. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete and unambiguous assignments.

Note: While reference spectra for this compound are available in databases, obtaining high-quality spectra of the isolated compound is essential for definitive structural confirmation.

Visualizations

Sclareol_Oxide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_identification Identification & Confirmation Plant Material (Salvia sclarea) Plant Material (Salvia sclarea) Grinding Grinding Plant Material (Salvia sclarea)->Grinding Solvent Extraction (Hexane/Ethanol) Solvent Extraction (Hexane/Ethanol) Grinding->Solvent Extraction (Hexane/Ethanol) Soxhlet or Maceration Crude Extract Crude Extract Solvent Extraction (Hexane/Ethanol)->Crude Extract Solvent Evaporation GC_MS GC-MS Analysis Crude Extract->GC_MS Qualitative & Quantitative HPLC HPLC Analysis Crude Extract->HPLC Quantitative & Preparative Purification Purification Crude Extract->Purification Column Chromatography Mass_Spectrum Mass Spectrum Comparison (NIST/Wiley Libraries) GC_MS->Mass_Spectrum Retention_Index Kovats Retention Index Comparison GC_MS->Retention_Index Retention_Time Retention Time (vs. Standard) HPLC->Retention_Time NMR NMR Spectroscopy NMR_Spectra 1H & 13C NMR Spectra Comparison NMR->NMR_Spectra Purification->NMR Structural Elucidation

Caption: General workflow for the extraction and analytical identification of this compound.

GCMS_Protocol_Flowchart start Start sample_prep Prepare Sample: Dissolve extract in solvent, filter start->sample_prep injection Inject 1 µL into GC-MS sample_prep->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometry Detection (EI, 70 eV) separation->detection data_analysis Data Analysis detection->data_analysis identification Identify Peak: Compare Mass Spectrum & Retention Index data_analysis->identification quantification Quantify: (Optional) Using calibration curve identification->quantification end End identification->end quantification->end

Caption: Protocol flowchart for the GC-MS analysis of this compound.

References

Application Note: Analysis of Sclareol Oxide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of Sclareol oxide in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a naturally derived labdane diterpene that is a valuable starting material in the fragrance industry and possesses potential pharmacological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts or biological matrices, is crucial for quality control, research, and development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of this compound. This application note outlines a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation.

Chemical Information

  • Compound: this compound[1]

  • Synonyms: 14,15-di-nor-8,13-Epoxylabd-12-ene[1]

  • Molecular Formula: C₁₈H₃₀O[1][2]

  • Molecular Weight: 262.43 g/mol [1][2]

  • CAS Number: 5153-92-4[2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for the extraction of related diterpenes from complex matrices.

Reagents and Materials:

  • Sample containing this compound (e.g., plant extract, microbial culture)

  • Pentane or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator (optional)

Procedure:

  • Accurately weigh or measure a known quantity of the sample into a glass centrifuge tube.

  • Add 2 mL of pentane or ethyl acetate to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the upper organic layer (containing this compound) to a clean glass vial.

  • If necessary, repeat the extraction (steps 2-5) on the remaining sample to improve recovery, and combine the organic extracts.

  • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • For dilute samples, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the extraction solvent (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as the NIST Mass Spectral Library. The electron ionization mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 262 and key fragment ions.[1]

Key Fragment Ions for this compound (from NIST WebBook):

  • m/z 262 (Molecular Ion)

  • m/z 247

  • m/z 204

  • m/z 191

  • m/z 177

  • m/z 135

  • m/z 121

  • m/z 109

  • m/z 95 (Base Peak)

Quantitative Analysis
Parameter Expected Performance (based on Sclareol data) Reference
Linearity Range 10 - 2000 ng/mL (R² > 0.99)[3]
Limit of Detection (LOD) ~5 ng/mL[5]
Limit of Quantification (LOQ) ~20 ng/mL[3]
Accuracy (Recovery) 85% - 110%[4][5]
Precision (RSD%) < 15%[4][5]
GC-MS/MS for Enhanced Selectivity (Theoretical)

For complex matrices, a GC-MS/MS method using Multiple Reaction Monitoring (MRM) can provide superior selectivity and sensitivity. Based on the fragmentation pattern of this compound, the following MRM transitions are proposed. These transitions require experimental verification and optimization.

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
262.2247.210 (estimated)Quantifier - Loss of a methyl group
262.2191.115 (estimated)Qualifier - Further fragmentation
247.2121.120 (estimated)Confirmation - Characteristic fragment

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Obtain Sample extract 2. Liquid-Liquid Extraction (Pentane or Ethyl Acetate) sample->extract dry 3. Dry Extract (Anhydrous Na2SO4) extract->dry concentrate 4. Concentrate & Reconstitute dry->concentrate inject 5. Inject into GC-MS concentrate->inject separate 6. Chromatographic Separation (HP-5MS Column) inject->separate ionize 7. Electron Ionization (70 eV) separate->ionize detect 8. Mass Detection (Scan, SIM, or MRM) ionize->detect identify 9. Qualitative Analysis (Retention Time & Mass Spectrum) detect->identify quantify 10. Quantitative Analysis (Calibration Curve) detect->quantify report 11. Generate Report identify->report quantify->report

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway Proposed Fragmentation and MRM Logic for this compound cluster_mrm MRM Transitions parent This compound Molecular Ion (M+) m/z 262 frag1 [M-CH3]+ m/z 247 parent->frag1 -CH3 frag2 Fragment Ion m/z 191 parent->frag2 mrm1 262 -> 247 (Quantifier) mrm2 262 -> 191 (Qualifier) frag3 Fragment Ion m/z 121 frag1->frag3 mrm3 247 -> 121 (Confirmation)

Caption: Proposed fragmentation and MRM logic.

Conclusion

The described GC-MS method provides a reliable and robust framework for the analysis of this compound. The sample preparation protocol is straightforward, and the GC-MS parameters offer a good starting point for achieving excellent chromatographic separation and sensitive detection. For high-throughput or complex matrix analysis, the development of a validated GC-MS/MS method based on the proposed MRM transitions is recommended to ensure the highest level of selectivity and accuracy.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers and Drug Development Professionals

Introduction

Sclareol oxide is a naturally derived sesquiterpenoid of significant interest in the fragrance, flavor, and pharmaceutical industries. It is a derivative of sclareol, a diterpene alcohol primarily extracted from clary sage (Salvia sclarea L.). The analysis and quantification of this compound are crucial for quality control in commercial products and for research into its biological activities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and protocol for the HPLC analysis of a closely related and often co-analyzed compound, sclareolide, which serves as a representative method due to the limited availability of validated methods specifically for this compound. The principles and methodologies described herein are readily adaptable for the analysis of this compound.

Principle of the Method

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Sclareolide, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength as it elutes from the column. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Workflow

The overall workflow for the HPLC analysis of sclareolide from a plant matrix is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material (e.g., Salvia sclarea) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Report Generate Report Quantification->Report

Figure 1: General workflow for the HPLC analysis of Sclareolide.

Detailed Experimental Protocol

This protocol is based on established methods for the analysis of diterpenes and related compounds from plant extracts.

Materials and Reagents
  • Sclareolide standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (Analytical grade)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Salvia sclarea plant material (dried and powdered)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% phosphoric acid or 0.1% formic acid is often added to improve peak shape. A typical mobile phase composition is Acetonitrile:Water (e.g., 70:30, v/v).[1] The method can be run in isocratic or gradient mode depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Sclareolide does not have a strong chromophore, so detection is typically performed at a low UV wavelength, such as 210 nm or 220 nm.

  • Injection Volume: 10-20 µL

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of sclareolide standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Salvia sclarea plant material)
  • Extraction: Accurately weigh about 1 g of the dried and powdered plant material into a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes or by maceration with shaking for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, identify the sclareolide peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of sclareolide in the sample using the calibration curve.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical quantitative data for a validated HPLC method for the analysis of a related diterpene, which can be considered representative for sclareolide analysis.

ParameterTypical Value/Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Dependent on specific conditions

Signaling Pathway/Logical Relationship Diagram

While this compound analysis itself does not involve a signaling pathway, the logical relationship in method development and validation can be visualized.

Method_Validation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application Selectivity Selectivity & Specificity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Routine_Analysis Routine Quality Control Linearity->Routine_Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Routine_Analysis LOD_LOQ LOD & LOQ Precision->Routine_Analysis Robustness Robustness LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis Research Research & Development

Figure 2: Logical flow of HPLC method development and validation.

Conclusion

The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of sclareolide, and by extension, can be adapted for this compound in various samples, particularly from plant extracts. Proper sample preparation is critical to ensure accurate and reproducible results. The validation of the analytical method according to ICH guidelines is essential for its application in a regulated environment such as the pharmaceutical industry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound and related compounds.

References

Application Notes and Protocols: Sclareol Oxide as a Key Intermediate in the Synthesis of Ambrox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of sclareol oxide as a crucial intermediate in the synthesis of Ambrox, a highly valued fragrance ingredient. The synthesis of Ambrox from sclareol, a natural diterpene alcohol, traditionally proceeds through the formation of sclareolide. However, pathways involving the direct conversion of this compound offer alternative and potentially more efficient routes. This document outlines the chemical synthesis of this compound and its subsequent transformation into Ambrox precursors.

Introduction

Ambrox, also known as Ambroxan or Ambrofix, is a synthetically produced tetracyclic terpenoid that is one of the most important substitutes for the naturally occurring ambergris. Its unique and powerful ambergris-like scent has made it a cornerstone in the fragrance industry. The most common industrial production of Ambrox starts from sclareol, which is readily available from clary sage (Salvia sclarea).

The traditional synthesis involves three main stages:

  • Oxidative degradation of the sclareol side chain to produce sclareolide.

  • Reduction of the lactone in sclareolide to form ambradiol.

  • Cyclodehydration of ambradiol to yield Ambrox.[1][2]

This compound is a key intermediate formed during the initial oxidative degradation of sclareol.[3] Typically, it is further oxidized in the same reaction sequence to yield sclareolide. However, isolating this compound allows for alternative synthetic pathways to Ambrox, which may offer advantages in terms of yield and process control. This document details two primary pathways utilizing this compound as a distinct intermediate.

Chemical Pathways Involving this compound

This compound can be synthetically produced from sclareol and then channeled into two main routes for Ambrox synthesis:

  • Pathway A: Conversion of this compound to sclareolide, which then follows the traditional synthesis route to Ambrox.

  • Pathway B: A more direct conversion of this compound to ambradiol, bypassing the sclareolide intermediate.[3]

The following sections provide detailed protocols for the synthesis of this compound and its subsequent conversions.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of Ambrox via this compound.

TransformationStarting MaterialProductReagentsReported Yield
EpoxidationSclareolThis compoundPeracetic acid, Sodium acetateNearly quantitative
Oxidative CleavageThis compoundSclareolideOzone followed by oxidative work-upHigh
Ozonolysis and In-situ ReductionThis compoundAmbradiolOzone, Sodium borohydride (NaBH₄)Not specified
ReductionSclareolideAmbradiolLithium aluminum hydride (LiAlH₄)High
CyclodehydrationAmbradiolAmbroxAcid catalyst (e.g., p-toluenesulfonic acid)High

Experimental Protocols

Protocol 1: Synthesis of this compound from Sclareol

This protocol describes the epoxidation of sclareol to yield this compound.

Materials:

  • Sclareol

  • Ethyl acetate

  • 40% Peracetic acid

  • Sodium acetate

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 50 mmol of sclareol in 150 ml of ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add 0.3 g of sodium acetate to the solution.

  • Slowly add 100 mmol of 40% peracetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 ml of water to extract acetic acid and any unreacted peracetic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 10% aqueous Na₂CO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the ethyl acetate by evaporation under reduced pressure using a rotary evaporator.

  • The crude this compound is obtained as a white solid in nearly quantitative yield.

Protocol 2: Conversion of this compound to Ambradiol via Ozonolysis and In-situ Reduction

This protocol is based on the pathway described by Fekih and Khemiss, involving the direct conversion of this compound to ambradiol.[3]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Ozone (O₃) from an ozone generator

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dry ice/acetone bath

  • Gas dispersion tube

  • Round-bottom flask

Procedure:

  • Dissolve this compound in a suitable volume of dry dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution via the gas dispersion tube. The reaction should be monitored by TLC until the starting material is consumed. A blue color in the solution indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove any excess ozone.

  • While maintaining the low temperature, slowly and cautiously add a solution or slurry of sodium borohydride in a suitable solvent (e.g., methanol or ethanol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield crude ambradiol, which can be purified by column chromatography or recrystallization.

Protocol 3: Conversion of Sclareolide to Ambrox (Traditional Route)

For context, this protocol outlines the final two steps of the traditional synthesis, starting from sclareolide which can be obtained from this compound.

Part A: Reduction of Sclareolide to Ambradiol

Materials:

  • Sclareolide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve sclareolide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude ambradiol.

Part B: Cyclodehydration of Ambradiol to Ambrox

Materials:

  • Ambradiol

  • p-Toluenesulfonic acid (or another suitable acid catalyst)

  • Toluene or benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude ambradiol in toluene in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water that is formed.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture and wash it with aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude Ambrox can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Ambrox_Synthesis_Pathways Sclareol Sclareol Sclareol_Oxide This compound Sclareol->Sclareol_Oxide Epoxidation (Protocol 1) Sclareolide Sclareolide Sclareol_Oxide->Sclareolide Oxidative Cleavage Ambradiol Ambradiol Sclareol_Oxide->Ambradiol Ozonolysis & Reduction (Protocol 2) Sclareolide->Ambradiol Reduction (Protocol 3A) Ambrox Ambrox Ambradiol->Ambrox Cyclodehydration (Protocol 3B) Experimental_Workflow_Protocol_2 start Dissolve this compound in CH₂Cl₂ cool Cool to -78 °C start->cool ozonolysis Bubble O₃ through solution cool->ozonolysis purge Purge with N₂ to remove excess O₃ ozonolysis->purge reduce Add NaBH₄ for in-situ reduction purge->reduce warm Warm to room temperature reduce->warm quench Quench reaction warm->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and concentrate extract->dry product Crude Ambradiol dry->product

References

In Vitro Bioactivity of Sclareol Oxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclareol oxide is a derivative of sclareol, a natural diterpene alcohol found in plants like Salvia sclarea (clary sage). While sclareol has been extensively studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific data on the bioactivity of this compound is limited in current scientific literature. However, studies on related derivatives, such as manoyl oxide, have shown that structural modifications can alter biological effects. For instance, manoyl oxide was found to be less cytotoxic than its precursor, sclareol, against the MCF-7 breast cancer cell line, with an IC50 of 50 µM compared to 2.0 µM for sclareol.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro bioactivity of this compound. The protocols and assays detailed below are based on established methods used to characterize the parent compound, sclareol, and are proposed as a robust framework for evaluating the potential therapeutic properties of this compound.

I. Anticancer Activity

Sclareol has demonstrated significant anticancer effects across various cancer cell lines by inducing cell cycle arrest, apoptosis, and ferroptosis.[2][3][4][5] The following assays are recommended to determine if this compound possesses similar cytotoxic and cytostatic properties.

Data Presentation: Cytotoxicity of Sclareol

The following table summarizes the 50% inhibitory concentration (IC50) values of sclareol against various cancer cell lines, providing a benchmark for evaluating the potency of this compound.

Cell LineCancer TypeIC50 ValueExposure TimeReference
K562Leukemia< 50 µMNot Specified[2][6]
HL60Leukemia< 20 µg/mL48 h[2][6]
HCT116Colon Cancer34 µM (GI50)Not Specified
A549Lung Cancer19 µg/mL (normoxia)Not Specified[7]
A549Lung Cancer8 µg/mL (hypoxia)48 h[7]
H1688Small Cell Lung Cancer42.14 µM24 h[2]
H146Small Cell Lung Cancer69.96 µM24 h[2]
MCF-7Breast Cancer11.056 µM (13-epi-sclareol)Not Specified[2]
MCF-7Breast Cancer2.0 µMNot Specified[1]
MG63Osteosarcoma11.0 µMNot Specified

Experimental Workflow for Anticancer Activity Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare this compound Stock Solution C MTT or CCK-8 Assay A->C B Culture Cancer Cell Lines (e.g., A549, HCT116, MCF-7) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If cytotoxic F Apoptosis Assay (Annexin V/PI Staining) D->F If cytotoxic H Signaling Pathway Analysis (MAPK, NF-κB, PI3K/Akt) D->H G Western Blot Analysis (Caspases, Bcl-2 family) F->G

Caption: Workflow for assessing the anticancer properties of this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT116, MCF-7)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

  • Materials:

    • Cancer cells treated with this compound (at IC50 concentration)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

Anticancer Signaling Pathways of Sclareol

Sclareol has been shown to modulate multiple signaling pathways to exert its anticancer effects. Investigating these pathways for this compound is crucial to understanding its mechanism of action.

cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction cluster_2 Inhibition of Survival Pathways Sclareol Sclareol G1_arrest G0/G1 Arrest Sclareol->G1_arrest Bax Bax ↑ Sclareol->Bax Bcl2 Bcl-2 ↓ Sclareol->Bcl2 NFkB NF-κB Inhibition Sclareol->NFkB MAPK MAPK Inhibition (p38, ERK, JNK) Sclareol->MAPK HIF1a HIF-1α Degradation Sclareol->HIF1a CDK4 CDK4/Cyclin D1 ↓ G1_arrest->CDK4 Caspases Caspase-3, 8, 9 Activation Bax->Caspases Bcl2->Caspases PARP PARP Cleavage Caspases->PARP

Caption: Key signaling pathways modulated by Sclareol in cancer cells.

II. Anti-inflammatory Activity

Sclareol exhibits anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[1][2][8][9] The following assays can be used to assess the anti-inflammatory potential of this compound.

Data Presentation: Inhibition of Inflammatory Markers by Sclareol
Cell LineStimulantAssayEffect of SclareolReference
RAW 264.7 MacrophagesLPSNO ProductionInhibition[8][10]
RAW 264.7 MacrophagesLPSiNOS ExpressionInhibition[8][10]
RAW 264.7 MacrophagesLPSCOX-2 ExpressionInhibition[8][10]
SW982 Synovial CellsIL-1βTNF-α ProductionDecreased Expression[1]
SW982 Synovial CellsIL-1βIL-6 ProductionDecreased Expression[1]
SW982 Synovial CellsIL-1βNF-κB TranslocationAttenuated[1][9]
SW982 Synovial CellsIL-1βp38/ERK PhosphorylationAttenuated[1]
Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (from E. coli)

    • This compound

    • Griess Reagent

    • Sodium nitrite standard

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

2. Cytokine Measurement (ELISA)

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Materials:

    • Cell culture supernatants from treated cells

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Collect supernatants from cells treated with this compound and stimulated with an inflammatory agent (e.g., LPS or IL-1β).

    • Perform the ELISA according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Anti-inflammatory Signaling Pathway

cluster_0 Signaling Cascade cluster_1 Inflammatory Response Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Sclareol_oxide This compound Sclareol_oxide->MAPK Sclareol_oxide->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO

Caption: Inhibition of inflammatory pathways by this compound.

III. Antimicrobial Activity

Sclareol has been reported to have activity against various pathogenic microbes.[2] The following standard assays can be employed to determine the antimicrobial spectrum and potency of this compound.

Data Presentation: Antimicrobial Activity of Sclareol
MicroorganismAssayResultReference
Actinomyces naeslundiiMIC12.5 µg/mL
Porphyromonas gingivalisMIC6.2 µg/mL
Peptostreptococcus anaerobiusMIC3.1 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)SynergismSynergistic with clindamycin[2]
Candida albicans, Aspergillus fumigatusSynergismSynergistic with Curcumin[2]
Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound

    • 96-well microtiter plates

    • Resazurin or TTC (Triphenyl tetrazolium chloride) as a growth indicator

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism without this compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC by visual inspection for turbidity or by adding a growth indicator. The MIC is the lowest concentration with no visible growth.

2. Checkerboard Assay for Synergy Testing

  • Objective: To evaluate the synergistic antimicrobial effect of this compound with a known antibiotic or antifungal agent.

  • Materials:

    • This compound

    • Known antimicrobial agent

    • Microorganism strain

    • 96-well plates and broth medium

  • Protocol:

    • Prepare serial dilutions of this compound horizontally and the known antimicrobial agent vertically in a 96-well plate.

    • Inoculate the plate with the microorganism.

    • After incubation, determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. While direct data for this compound is scarce, the extensive research on its parent compound, sclareol, provides a strong foundation for designing experiments to explore its potential as a therapeutic agent. By systematically applying these assays, researchers can elucidate the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound and its underlying mechanisms of action, paving the way for further preclinical development.

References

Application Notes and Protocols: Sclareol Oxide as a Potential Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sclareol oxide is a bicyclic diterpene ether naturally occurring in various plants, including Salvia sclarea (clary sage).[1] It is a derivative of sclareol, a well-established analytical standard used in the flavor, fragrance, and pharmaceutical industries.[2] While sclareol is readily available as a certified reference material, this compound's potential as a dedicated standard for the analysis of related natural furanoditerpenoids and other cyclic ethers has not been fully explored. This document outlines the potential applications of this compound as an analytical standard and provides detailed protocols for its use and validation. Given the current lack of a certified this compound standard, this document serves as a proposal for its establishment and a guide for researchers interested in utilizing it for natural product analysis.

Physicochemical Properties and Identification

Establishing a new analytical standard requires thorough characterization. This compound's identity can be confirmed using spectroscopic methods. The following table summarizes its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5153-92-4[3]
Molecular Formula C₁₈H₃₀O[3][4]
Molecular Weight 262.43 g/mol [3][4]
IUPAC Name (4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene[3]
Appearance Not explicitly defined; likely a solid or oil at room temperature.
Boiling Point 325.5 ± 9.0 °C (Predicted)
Solubility Soluble in alcohol. Predicted low solubility in water.[1]
Spectral Data GC-MS and ¹³C-NMR data are available in public databases.[3][4]

Experimental Protocols

The following protocols are proposed for the use of this compound as a quantitative standard. These are based on established methods for similar diterpenoids, such as sclareol.

Protocol 2.1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working solutions of this compound for the generation of calibration curves.

Materials:

  • This compound (high purity, >98%)

  • Anhydrous ethanol or methanol (HPLC or analytical grade)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in a small amount of the chosen solvent. d. Fill the flask to the mark with the solvent. e. Cap and invert the flask several times to ensure homogeneity. f. Store the stock solution at -20°C in an amber vial to prevent degradation.[5]

  • Working Solutions: a. Perform serial dilutions of the stock solution to prepare a series of working standards. For example, to create a calibration curve ranging from 1 to 100 µg/mL, dilute the stock solution accordingly. b. Use volumetric flasks and micropipettes for accurate dilutions.

Protocol 2.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in a natural product extract using a validated GC-MS method.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms).

GC-MS Parameters (Suggested):

ParameterSetting
Injector Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Sample Preparation: a. Extract the natural product using a suitable solvent (e.g., hexane, ethyl acetate). b. Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup. c. Dilute the final extract to a concentration within the calibration range.

  • Calibration Curve: a. Inject the prepared working standards (from Protocol 2.1) into the GC-MS system. b. Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration.

  • Sample Analysis: a. Inject the prepared sample extract. b. Identify the this compound peak based on its retention time and mass spectrum, confirming with the standard. c. Quantify the amount of this compound in the sample using the generated calibration curve.

Data Presentation

For this compound to be established as a reliable standard, its analytical characteristics must be thoroughly documented. The following tables provide an example of the kind of data required, using the established standard sclareol as a reference point, and a hypothetical calibration dataset for this compound.

Table 2: Quantitative Data for Sclareol as an Established Analytical Standard

ParameterValueSource
Purity ≥98.0% (GC)
Melting Point 95-100 °C
Boiling Point 218-220 °C at 19 mmHg
Stability ≥ 4 years at -20°C[5]
Storage -20°C[5]

Table 3: Hypothetical Calibration Data for this compound by GC-MS

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,900
100.01,525,000
R² Value 0.9995

Mandatory Visualizations

Workflow for Validation of a New Analytical Standard

The following diagram illustrates the necessary steps to validate this compound as a certified reference material.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Standard Validation synthesis Synthesis from Sclareol purification Chromatographic Purification (e.g., Column, HPLC) synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural purity Purity Assessment (GC, HPLC, qNMR) structural->purity stability Stability Studies (Temperature, Light) purity->stability homogeneity Homogeneity Testing stability->homogeneity uncertainty Uncertainty Assessment homogeneity->uncertainty certification Certification as Reference Material uncertainty->certification

Validation workflow for this compound.
Biosynthetic Pathway of Sclareol

This compound is a derivative of sclareol. Understanding the biosynthesis of sclareol provides context for the natural occurrence of related oxide compounds, such as manoyl oxide and 13-epi-manoyl oxide.[6][7]

GGPP GGPP LPP Labda-13-en-8-ol diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) CPP (+)-Copalyl diphosphate (CPP) GGPP->CPP SsLPPS (minor) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS) Manool Manool CPP->Manool SsSS (minor) ManoylOxide Manoyl Oxide / 13-epi-manoyl oxide Sclareol->ManoylOxide Further reactions Manool->ManoylOxide Further reactions

Biosynthesis of sclareol and related oxides.

This compound holds significant promise as a specialized analytical standard for the quantification of furanoditerpenoids and related cyclic ethers in natural products. Its structural similarity to the established standard sclareol, combined with the availability of its spectral data, provides a strong foundation for its development as a reference material. However, comprehensive validation is required to establish its purity, stability, and homogeneity. The protocols and workflows outlined in this document provide a roadmap for researchers to undertake this validation and to pioneer the use of this compound in quantitative natural product analysis, thereby enhancing the accuracy and reliability of such studies.

References

Applications of Sclareol Oxide in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Sclareol oxide is a key bicyclic diterpene ether that serves as a crucial, albeit often transient, intermediate in the synthesis of valuable ambergris-type fragrance compounds from sclareol. While not typically used directly as a flavor or fragrance ingredient due to its fleeting nature in synthetic pathways, its formation and subsequent transformation are of significant interest to researchers and chemists in the flavor and fragrance industry. Understanding the chemistry of this compound is fundamental to optimizing the production of sought-after compounds like Ambroxan, which impart rich, woody, and amber-like notes to perfumes and flavor compositions.

This document provides a detailed overview of the role of this compound, its synthesis as an intermediate, and the broader context of its application in the creation of high-value aroma chemicals. It includes experimental protocols for related key transformations and analytical methods, as well as visualizations of the biosynthetic and synthetic pathways.

Physicochemical Properties and Quantitative Data

While this compound is often an unisolated intermediate, related stable compounds and its precursor, sclareol, have well-defined properties. The data for sclareol provides a baseline for understanding the starting material for this compound formation.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Odor ProfileFlavor Profile
Sclareol515-03-7C₂₀H₃₆O₂308.5095.6 - 98.7Sweet, herbaceous, balsamic, amber, woody, weedy[1]Woody, balsamic, sage, amber, weedy, brothy
Sclareolide564-20-5C₁₆H₂₆O₂250.38124 - 127Sweet, woody, tobacco, amber-
Ambroxide (Ambrox)6790-58-5C₁₆H₂₈O236.4074 - 76Ambergris, woody, musky, sweet, earthy[2]-
(+)-Sclareol oxide5153-92-4C₁₈H₃₀O262.43-Not used for fragranceNot used for flavor

Biosynthesis of Sclareol

The journey to this compound and its valuable derivatives begins with the natural biosynthesis of its precursor, sclareol, primarily in the clary sage plant (Salvia sclarea). Sclareol is synthesized in the glandular trichomes of the plant through the methylerythritol-phosphate (MEP) pathway.[1] The process involves a two-step cyclization of geranylgeranyl diphosphate (GGPP) catalyzed by two distinct diterpene synthases (diTPSs).[3][4]

Sclareol Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS)

Biosynthesis of Sclareol from GGPP.

Synthesis of Ambergris Compounds via this compound

Sclareol is the primary starting material for the semi-synthesis of Ambroxide (Ambrox), a highly valued substitute for ambergris.[1][2] While the most common industrial route proceeds through the stable intermediate sclareolide, some synthetic pathways involve the formation of this compound as a transient species.

One such pathway involves the ozonolysis of sclareol, which forms an unstable this compound intermediate that is immediately reduced in situ to yield the corresponding diol, a direct precursor to Ambrox.[5]

Ambrox Synthesis via this compound Sclareol Sclareol Sclareol_Oxide This compound (transient intermediate) Sclareol->Sclareol_Oxide 1. O₃ Ambrodiol Ambrodiol Sclareol_Oxide->Ambrodiol 2. NaBH₄ (in situ reduction) Ambrox Ambrox Ambrodiol->Ambrox Cyclization (acid-catalyzed) Olfactory Reception of Ambroxide cluster_olfactory_neuron Olfactory Sensory Neuron Ambroxide (-)-Ambroxide OR7A17 OR7A17 Receptor Ambroxide->OR7A17 Binding G_protein G-protein activation OR7A17->G_protein AC Adenylyl Cyclase activation G_protein->AC cAMP cAMP increase AC->cAMP Ion_Channel Ion Channel opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal Perception Perception of Ambergris Scent Signal->Perception Olfactory Bulb & Cortex Processing

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Sclareol oxide. While literature specifically detailing the purification of this compound is not abundant, the principles and methods applied to its precursor, Sclareol, and a related derivative, Sclareolide, are highly relevant and adaptable.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically synthesized from Sclareol. Therefore, common impurities may include residual unreacted Sclareol, by-products from the oxidation process, and other related terpenoid compounds. If the starting Sclareol is derived from a biotransformation process, impurities could also include microbial cell debris and fermentation by-products.[1] Potential related compounds that might be present include manool, epi-manoyl oxide, and other diterpenes that are biosynthetically related to Sclareol.[2]

Q2: Which purification technique is best for my crude this compound sample?

A2: The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample, particularly if the impurity has different solubility characteristics than this compound. It is a cost-effective method for achieving high purity on a moderate to large scale.[1][3]

  • Column Chromatography: Highly effective for separating compounds with different polarities.[4] This method is excellent for removing multiple impurities or for purifying smaller quantities of material where high resolution is needed. The order of elution generally follows a predictable pattern based on compound polarity.[4]

  • Acid-Base Extraction: Useful if the crude mixture contains acidic or basic impurities, such as phenolic compounds or amines.[1]

  • Molecular Distillation: Suitable for large-scale industrial production to achieve high purity (e.g., >90%) by separating compounds based on their molecular free path under high vacuum.[5]

Q3: What level of purity can I expect to achieve?

A3: The achievable purity depends on the chosen method and the starting material's quality. For fragrance applications, a minimum purity of 98% is often required for the related compound Sclareol.[6] With techniques like recrystallization or molecular distillation, purities exceeding 95% are commonly reported for Sclareol and Sclareolide.[1][7][8]

Troubleshooting Guide

Recrystallization Issues

Q: My this compound does not crystallize upon cooling. A:

  • Solution is too dilute: You may have added too much solvent. Try evaporating some of the solvent to increase the concentration of your product and then attempt to cool again.

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[3]

  • Inappropriate Solvent: The chosen solvent may not be suitable. An ideal solvent should dissolve the compound when hot but not at room or cold temperatures.[3] You may need to screen different solvents or solvent systems.

Q: The purity of my this compound did not improve after recrystallization. A:

  • Ineffective Solvent: The impurity may have similar solubility to this compound in the chosen solvent. A different solvent where the impurity is either very soluble or insoluble at all temperatures is needed.[3]

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Column Chromatography Issues

Q: My compounds are not separating on the column. A:

  • Incorrect Mobile Phase: The solvent system (mobile phase) may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in no movement. Try adjusting the solvent polarity. A common starting point for separating terpenoids is a hexane/ethyl acetate gradient.

  • Poor Column Packing: Air bubbles or channels in the stationary phase (silica gel or alumina) will lead to poor separation.[4] Ensure the column is packed uniformly.

  • Overloading the Column: Using too much crude sample for the amount of stationary phase will result in broad, overlapping bands. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]

Q: I have a low recovery of my product from the column. A:

  • Compound is Stuck on the Column: Your product might be too polar for the chosen solvent system and has irreversibly adsorbed to the stationary phase. Try flushing the column with a more polar solvent.

  • Sample Degradation: this compound might be sensitive to the stationary phase. Silica gel is slightly acidic, which could potentially degrade sensitive compounds. Using a neutral stationary phase like deactivated alumina could be an alternative.[4]

Quantitative Data from Related Compounds

The following tables summarize purification data for Sclareol and Sclareolide, which can serve as a benchmark for purifying this compound.

Table 1: Purity of Sclareol Achieved by Recrystallization

Starting Material PuritySolvent SystemPurity AchievedReference
50% (in extract)Acetone90%[7]
90%Acetone>95%[7]
Not SpecifiedAcetone Aqueous Solution95.11%[8]
Not SpecifiedHexaneNot specified (pure)[9]

Table 2: Purity of Sclareolide Achieved by Extraction

Purification MethodStarting MaterialPurity AchievedReference
Acid-Base ExtractionCrude Sclareolide>95% (typically ~98%)[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Based on protocols for Sclareol, acetone or hexane are good starting points.[7][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[3] For Sclareol purification, a temperature of 40-45°C was used with acetone.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least an hour to maximize crystal formation.[3][7] For Sclareol, crystallization was performed at temperatures as low as -15°C over 10-12 hours.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[7]

Protocol 2: Column Chromatography of this compound

  • Column Preparation:

    • Select a column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.[4]

    • Add a layer of sand.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluting solvent.[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

    • Add another layer of sand on top of the packed silica.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The order of elution typically sees less polar compounds eluting first.[4]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagrams and Workflows

Purification_Selection start Crude this compound check_impurities Assess Impurity Profile (e.g., TLC, GC-MS) start->check_impurities solid_impurities Mainly Solid Impurities? check_impurities->solid_impurities Solid Sample polar_diff Significant Polarity Difference? check_impurities->polar_diff Liquid/Oily Sample solid_impurities->polar_diff No recrystallization Recrystallization solid_impurities->recrystallization Yes acid_base_impurities Acidic/Basic Impurities Present? polar_diff->acid_base_impurities No chromatography Column Chromatography polar_diff->chromatography Yes acid_base_impurities->chromatography No extraction Acid-Base Extraction acid_base_impurities->extraction Yes end_product Pure this compound recrystallization->end_product chromatography->end_product extraction->end_product

Caption: Workflow for selecting a suitable purification technique.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities exist) A->B Optional C 3. Slow Cooling to Room Temperature A->C B->C D 4. Cool in Ice Bath to Maximize Crystals C->D E 5. Vacuum Filter to Collect Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: Step-by-step workflow for the recrystallization process.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Hexane) acid_wash Extract with Aqueous Acid start->acid_wash separate1 Separate Layers acid_wash->separate1 base_wash Extract Organic Layer with Aqueous Base separate1->base_wash Organic Layer aq1 Aqueous Layer (Basic Impurities) separate1->aq1 Aqueous Layer separate2 Separate Layers base_wash->separate2 water_wash Wash Organic Layer with Water separate2->water_wash Organic Layer aq2 Aqueous Layer (Acidic/Phenolic Impurities) separate2->aq2 Aqueous Layer separate3 Separate Layers water_wash->separate3 dry Dry Organic Layer (e.g., with Na2SO4) separate3->dry Organic Layer aq3 Aqueous Layer (Water-Soluble Impurities) separate3->aq3 Aqueous Layer evaporate Evaporate Solvent dry->evaporate

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Sclareol Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sclareol oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this compound and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Sclareolide (a common precursor/analog to this compound) from Sclareol?

A1: The conversion of Sclareol to Sclareolide, a closely related and often co-synthesized product, typically involves oxidative degradation of the side chain. The most common methods are:

  • Two-Stage Oxidation: This classic method first involves partial oxidation of Sclareol with an alkali metal permanganate (like KMnO₄) under alkaline conditions.[1] This is followed by a second oxidation step under acidic conditions, using either permanganate or chromic acid to complete the conversion.[1]

  • Ruthenium-Catalyzed Oxidation: Processes have been developed that use a ruthenium catalyst in conjunction with an oxidizing agent to convert Sclareol into a crude Sclareolide product.[2][3]

  • Biocatalytic/Microbial Transformation: Certain microorganisms, such as Cryptococcus albidus, can be used to convert Sclareol into Sclareolide through fermentation processes.[2] While this can be a preferable route, the resulting crude product often contains microbial debris requiring specific purification steps.[2]

  • Engineered Enzyme Oxidation: Recent advancements have utilized engineered P450 enzymes for regioselective C-H oxidation of Sclareol, allowing for the synthesis of specific oxidized derivatives.[4][5][6]

Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A2: Low yield is a frequent challenge. The causes can be traced to several key areas of the experimental workflow. Refer to the troubleshooting guide and decision tree diagram below for a systematic approach to diagnosing and solving this issue. Common causes include:

  • Incomplete Oxidation: The oxidative degradation of the Sclareol side chain may be insufficient. This can be due to improper stoichiometry of the oxidizing agent, incorrect reaction temperature, or short reaction times.[7][8]

  • Side Reactions: Over-oxidation or competing reaction pathways can consume the starting material or the desired product, leading to a complex mixture and reduced yield of this compound.

  • Suboptimal Reaction Conditions: Temperature and pH are critical. For permanganate oxidation, the first stage is typically alkaline (pH > 7) and kept between 20-40°C, while the second stage is acidic and cooler (0-20°C).[1][8] Deviations can significantly impact the reaction outcome.

  • Poor Quality Starting Material: Impurities in the initial Sclareol can interfere with the reaction. Ensure the starting material is of high purity.

  • Inefficient Work-up and Purification: Product may be lost during extraction, washing, or chromatographic purification steps.

Q3: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the common side products?

A3: The formation of multiple products is a strong indicator of side reactions. Depending on the reagents and conditions used, several side products can be formed:

  • Hydroxy Ketone Intermediate: In the two-stage oxidation process, the reaction can stall after the first stage, leaving behind the intermediate hydroxy ketone.[7]

  • Acetoxy Acid: During the second oxidation stage, particularly when using acetic acid, an acetoxy acid can be formed alongside Sclareolide.[7][9]

  • Over-oxidation Products: Harsh oxidizing conditions can lead to further degradation of the Sclareolide ring, resulting in various smaller, more polar compounds.

  • Regioisomers: If using less selective oxidation methods, oxidation may occur at other positions on the sclareol backbone, such as the C6 position.[10][11]

Q4: How can I effectively purify the crude this compound product?

A4: Achieving high purity often requires a multi-step approach, as the crude product can contain unreacted starting material, intermediates, and various side products.

  • Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and performing sequential extractions. An initial wash with an acidic solution can remove certain impurities, followed by an extraction with a basic solution to remove phenolic and acidic byproducts.[2]

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is a standard method. Eluent systems of varying polarity (e.g., mixtures of hexane and ethyl acetate) are used to separate the components.[3]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective final step to achieve high purity.[2]

  • Molecular Distillation: For larger scales, short-path or molecular distillation under high vacuum can be used to separate Sclareolide from less volatile impurities.[12]

Troubleshooting Guide

This guide provides a structured approach to common problems encountered during this compound synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time.[7][8] 2. Suboptimal Temperature: Reaction run too cold (slows rate) or too hot (promotes side reactions).[1] 3. Incorrect pH: Failure to maintain alkaline conditions in the first stage or acidic in the second.[1] 4. Product Degradation: Harsh work-up conditions (e.g., strong acid/base, high heat).1. Optimize Stoichiometry: Ensure the correct molar ratio of oxidant to Sclareol is used (typically 300-600 mol% for KMnO₄).[8] Increase reaction time and monitor by TLC. 2. Control Temperature: Maintain the first stage between 30-40°C and the second stage between 0-10°C.[1] 3. Monitor and Adjust pH: Use a pH meter or indicators to ensure the correct pH is maintained throughout each stage. 4. Use Milder Work-up: Employ milder acids/bases for pH adjustment and avoid excessive heating during solvent removal.
Low Product Purity 1. Impure Starting Material: Contaminants in the initial Sclareol. 2. Formation of Side Products: Over-oxidation or incomplete reaction leading to a complex mixture.[7] 3. Inefficient Purification: Inadequate separation during extraction or chromatography.[2][3]1. Purify Sclareol: Recrystallize or chromatograph the starting Sclareol before use. 2. Refine Reaction Conditions: Refer to "Low Yield" solutions. Consider a two-stage oxidation to better control the reaction.[1] 3. Improve Purification Protocol: Implement a sequential acid-base extraction before chromatography.[2] Optimize the chromatography solvent system using TLC.
Reaction Stalls / Does Not Proceed 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., KMnO₄) may have degraded. 2. Poor Mixing: In a biphasic system, vigorous stirring is essential for the reaction to occur.[8] 3. Low Temperature: The reaction temperature may be too low, preventing initiation.1. Use Fresh Reagent: Purchase or prepare a fresh solution of the oxidizing agent. 2. Increase Agitation: Use a high-speed overhead stirrer or a large magnetic stir bar to ensure vigorous mixing.[8] 3. Adjust Temperature: Slowly increase the temperature to the recommended range (e.g., 20-40°C) while monitoring the reaction.[8]

Experimental Protocols

Protocol 1: Two-Stage Oxidation of Sclareol using Potassium Permanganate

This protocol is adapted from established patent literature for the synthesis of Sclareolide.[1]

Materials:

  • Sclareol (1.0 mole equivalent)

  • Potassium Permanganate (KMnO₄)

  • Water

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃) or Sulfur Dioxide (SO₂) for quenching

  • Diethyl Ether or other suitable organic solvent for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Stage 1: Alkaline Oxidation

  • In a jacketed reaction vessel equipped with a mechanical stirrer, add Sclareol (e.g., 0.67 moles) and Water (e.g., 1435 ml).

  • While stirring vigorously, slowly add solid Potassium Permanganate (e.g., 2.4 moles) over a period of 2-3 hours.

  • Maintain the reaction temperature between 30-35°C using the cooling jacket. The reaction medium will become alkaline due to the formation of KOH.

  • After the addition is complete, continue vigorous agitation for an additional 2 hours. Monitor the reaction progress via TLC.

Stage 2: Acidic Oxidation

  • To the partially oxidized reaction mixture, carefully add glacial acetic acid (e.g., 1435 ml). This will make the solution acidic.

  • Cool the reaction mixture to between 0-10°C.

  • With continued vigorous stirring, add an additional portion of Potassium Permanganate (e.g., 1.6 moles) over 2-3 hours, maintaining the temperature below 10°C.

  • Stir for an additional 2 hours after the addition is complete.

Work-up and Isolation:

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite or by bubbling SO₂ gas through the mixture until the brown manganese dioxide (MnO₂) precipitate dissolves and the solution becomes clear or pale yellow.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Synthesis and Troubleshooting Workflows

The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting common issues.

node_start node_start node_process node_process node_product node_product node_issue node_issue node_purify node_purify Sclareol Sclareol (Starting Material) Oxidation Stage 1: Alkaline Oxidation (KMnO4) Sclareol->Oxidation Reagents Acidification Stage 2: Acidic Oxidation Oxidation->Acidification Intermediate Formation Workup Quenching & Extraction Acidification->Workup Reaction Complete Crude Crude Product (Mixture) Workup->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification FinalProduct Pure this compound / Sclareolide Purification->FinalProduct

Caption: General workflow for the two-stage synthesis of this compound.

node_problem node_problem node_check node_check node_cause node_cause node_solution node_solution start Problem: Low Yield check_tlc TLC shows unreacted Sclareol? start->check_tlc check_temp_ph Temp/pH in optimal range? check_tlc->check_temp_ph No cause_incomplete Cause: Incomplete Reaction check_tlc->cause_incomplete Yes check_reagents Reagents fresh? Stirring vigorous? check_temp_ph->check_reagents Yes cause_conditions Cause: Suboptimal Conditions check_temp_ph->cause_conditions No check_reagents->start Yes (Re-evaluate) cause_reagents Cause: Reagent Issue or Poor Mixing check_reagents->cause_reagents No solution_time Solution: Increase reaction time or oxidant amount. cause_incomplete->solution_time solution_conditions Solution: Adjust temp (30-40°C then 0-10°C) & monitor pH. cause_conditions->solution_conditions solution_reagents Solution: Use fresh reagents & ensure strong agitation. cause_reagents->solution_reagents

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

References

Technical Support Center: Synthesis of Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Sclareol oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from Sclareol?

A1: this compound is primarily synthesized through the oxidation of Sclareol. The most common methods involve:

  • Chemical Oxidation: This typically employs oxidizing agents such as potassium permanganate, chromic acid, or hydrogen peroxide in the presence of a catalyst.[1][2][3] For instance, a two-stage oxidation process using potassium permanganate under alkaline and then acidic conditions has been reported.[2] Another approach uses hydrogen peroxide with catalysts like disodium tungstate or ammonium molybdate.[1]

  • Biocatalytic Oxidation: Engineered enzymes, such as P450 variants, can be used for the regioselective oxidation of Sclareol.[4][5][6][7] This method offers high selectivity and can be performed under milder conditions.

Q2: What are the main challenges in this compound synthesis that can lead to low yields?

A2: Low yields in this compound synthesis can stem from several factors:

  • Over-oxidation: The desired this compound can be further oxidized to other products, such as Sclareolide, especially when strong oxidizing agents are used or reaction times are prolonged.[8]

  • Side reactions: Undesired side reactions can lead to the formation of byproducts, reducing the overall yield of this compound. For example, epimerization at C9 can occur with extended reaction times.[4]

  • Incomplete conversion: The reaction may not go to completion, leaving unreacted Sclareol in the mixture.

  • Sub-optimal reaction conditions: Factors like temperature, pH, solvent, and catalyst concentration can significantly impact the reaction's efficiency and selectivity.[1][9]

Q3: How can I minimize the formation of Sclareolide as a byproduct?

A3: To minimize the formation of Sclareolide, which is an oxidation product of this compound, consider the following:

  • Control the stoichiometry of the oxidizing agent: Using a stoichiometric or slightly excess amount of the oxidizing agent can help prevent further oxidation of the desired product.

  • Optimize reaction time: Shorter reaction times can reduce the likelihood of over-oxidation.[4] Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal endpoint.

  • Choose a milder oxidizing agent: Peroxy acids under controlled conditions can be used for the conversion of this compound to sclareolide, so carefully selecting the oxidant for the initial step is crucial.[8]

Q4: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A4: Yes, efforts have been made to develop more sustainable synthesis routes. Biocatalytic methods using engineered enzymes are considered a greener alternative to traditional chemical oxidation, as they often operate under milder conditions and can reduce the use of hazardous reagents.[4][5][6][7] Additionally, processes that utilize hydrogen peroxide as the oxidant are considered more environmentally friendly than those using heavy metal oxidants.[1] The use of ozone as a sole oxidant in an acidic medium has also been explored to reduce the cost and environmental impact of commercial production.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of Sclareol - Inactive catalyst or enzyme- Incorrect reaction temperature- Improper pH- Poor solubility of Sclareol- Ensure the catalyst or enzyme is active and used at the correct concentration.- Optimize the reaction temperature as specified in the protocol.- Adjust the pH of the reaction mixture to the optimal range for the chosen method.[1]- Use a suitable co-solvent to improve the solubility of Sclareol.
Formation of multiple unidentified byproducts - Reaction temperature is too high- Incorrect stoichiometry of reagents- Presence of impurities in the starting material- Lower the reaction temperature to improve selectivity.- Carefully control the molar ratios of the reactants and catalysts.[2]- Purify the starting Sclareol to remove any impurities that might interfere with the reaction.
Low yield of this compound with significant amount of Sclareolide - Over-oxidation of the product- Prolonged reaction time- Reduce the amount of oxidizing agent used.- Monitor the reaction closely and stop it once the formation of this compound is maximized.[4]- Consider a two-step process where this compound is isolated before any potential further oxidation.
Difficulty in isolating the product - Emulsion formation during workup- Co-crystallization with byproducts- Use appropriate techniques to break emulsions, such as adding brine or filtering through celite.- Employ chromatographic purification methods (e.g., column chromatography) to separate the desired product from impurities.

Data Presentation: Comparison of Synthesis Methods

Method Oxidizing Agent/Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Chemical OxidationDisodium tungstate, SODIUM PHOSPHATE, MONOBASIC, Tetrabutylammonium bromide, 30% hydrogen peroxiden-butyl ether702482.1[1]
Chemical OxidationH₅PMo₁₀V₂O₄₀, cetylpyridinium chloride, 30% hydrogen peroxideN-Methyl pyrrolidone602489.2[1]
Chemical OxidationAmmonium molybdate, SODIUM PHOSPHATE, MONOBASIC, cetylpyridinium chloride, 70% hydrogen peroxideChloroform702495.9[1]
Chemical OxidationNa₁₂{ WZn[Mn (H₂O)]₂ZnW₉O₃₄}, cetylpyridinium chloride, 30% aqueous hydrogen peroxide solutionMethylene dichlorideRoom Temperature4889.8[1]
Biocatalytic OxidationEngineered P450 (LG-23 L181F L437G)E. coli lysateNot specifiedNot specified81 (isolated yield of C6 oxidized product)[4]

Experimental Protocols

Protocol 1: Chemical Oxidation using Hydrogen Peroxide and Ammonium Molybdate (Based on[1])

  • Dissolve 30.8g of Sclareol in 60mL of chloroform.

  • Add 0.96g of ammonium molybdate, 2.84g of SODIUM PHOSPHATE, MONOBASIC, and 0.72g of cetylpyridinium chloride to the solution.

  • Add 20mL of 70% hydrogen peroxide and adjust the pH to approximately 2.5.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Heat the reaction mixture to 70°C and continue stirring for 24 hours.

  • After the reaction is complete, separate and purify the product to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product sclareol Sclareol dissolution Dissolution & Mixing sclareol->dissolution solvent Solvent (e.g., Chloroform) solvent->dissolution catalyst Catalyst (e.g., Ammonium Molybdate) catalyst->dissolution oxidant Oxidant (e.g., H2O2) oxidant->dissolution reaction_step Controlled Heating & Stirring dissolution->reaction_step separation Separation reaction_step->separation purification Purification (e.g., Crystallization) separation->purification product This compound purification->product

References

Stability and degradation pathways of Sclareol oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sclareol Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Disclaimer: Publicly available stability data for this compound is limited. The information provided herein is based on the known chemistry of its parent compound, Sclareol, general principles of degradation for cyclic ethers and terpenoid oxides, and standard industry practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key identifiers?

This compound is a bicyclic diterpenoid derivative. Its key identifiers are:

  • CAS Number: 5153-92-4

  • Molecular Formula: C₁₈H₃₀O

  • Synonyms: 14,15-di-nor-8,13-epoxylabd-12-ene, 3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene

Q2: What are the expected degradation pathways for this compound?

Based on its chemical structure, a cyclic ether, this compound is potentially susceptible to degradation through the following pathways:

  • Oxidation: The ether linkage is a primary site for oxidation, which could lead to ring-opening and the formation of various oxidation products. The oxidation of the parent compound, sclareol, is a known route to produce compounds like sclareolide.[1]

  • Acid-catalyzed hydrolysis: In the presence of strong acids, the ether oxygen can be protonated, making it a good leaving group and susceptible to nucleophilic attack, which would result in ring-opening.

  • Thermal degradation: High temperatures can lead to the breakdown of the molecule, potentially through rearrangements or fragmentation. Terpenes and their derivatives are known to degrade under thermal stress.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, possibly through radical mechanisms.

Q3: What are the recommended storage conditions for this compound?

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Appearance of unknown peaks in chromatogram after storage. Degradation of this compound.1. Review storage conditions. Ensure the sample was protected from light, high temperatures, and reactive atmospheres. 2. Characterize the new peaks using techniques like LC-MS to identify potential degradation products. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their identity.
Loss of assay of this compound in a formulation. Incompatibility with excipients leading to degradation.1. Conduct a systematic excipient compatibility study. Mix this compound with individual excipients and store under accelerated conditions (e.g., 40°C/75% RH). 2. Analyze the mixtures at regular intervals to identify any interactions or degradation. 3. Avoid excipients that show signs of incompatibility.
Inconsistent results in stability studies. Issues with the analytical method; variability in storage conditions.1. Ensure the analytical method is stability-indicating, meaning it can separate this compound from its degradation products. Validate the method according to ICH guidelines. 2. Verify the consistency and uniformity of the stability chamber conditions (temperature and humidity).

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general principles and should be adapted based on experimental observations.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (1 mg/mL in acetonitrile) at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionDurationTemperatureExpected Outcome
Acid Hydrolysis 0.1 N - 1 N HCl24 hoursRoom Temp / 60°CPotential ring-opening of the ether
Base Hydrolysis 0.1 N - 1 N NaOH24 hoursRoom Temp / 60°CLikely stable, but worth investigating
Oxidation 3% - 30% H₂O₂24 hoursRoom TemperatureOxidation of the ether linkage, potential formation of Sclareolide or other oxidized species
Thermal Dry Heat48 hours80°CGeneral decomposition
Photolytic 1.2 million lux hours & 200 Wh/m²As requiredControlledPhotodegradation, potential for radical-based reactions

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

DegradationPathways Sclareol_oxide This compound Oxidation Oxidative Stress (e.g., H₂O₂) Sclareol_oxide->Oxidation Oxidation Acid_Hydrolysis Acidic Conditions (e.g., HCl) Sclareol_oxide->Acid_Hydrolysis Hydrolysis Thermal_Stress Thermal Stress (High Temperature) Sclareol_oxide->Thermal_Stress Degradation Sclareolide Sclareolide Oxidation->Sclareolide Other_Oxidized Other Oxidized Products Oxidation->Other_Oxidized Ring_Opened_Diol Ring-Opened Diol Acid_Hydrolysis->Ring_Opened_Diol Fragments Fragmentation Products Thermal_Stress->Fragments

Caption: Potential degradation pathways of this compound under various stress conditions.

ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples HPLC Stability-Indicating HPLC Method LCMS LC-MS for Identification HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Report Generate Stability Report Mass_Balance->Report Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Stressed_Samples->HPLC

Caption: A typical experimental workflow for a forced degradation study of this compound.

References

Resolving co-elution issues in Sclareol oxide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Sclareol oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly co-elution, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: Co-elution in this compound analysis often involves structurally similar compounds. The most common potential co-elutants are related to its precursor, Sclareol, and include:

  • Sclareol: The precursor to this compound, which may be present as an impurity if the synthesis or conversion is incomplete.

  • Manool: A diastereomer of Sclareol, which is often found alongside it in natural extracts of Salvia sclarea.[1]

  • Manoyl oxide and epi-Manoyl oxide: These are also related labdane-type diterpenes that can be present as impurities.[1][2]

  • This compound diastereomers: As this compound is a chiral molecule, it can exist as diastereomers, which may be challenging to separate on achiral columns.

  • Degradation products: Sclareol can undergo oxidation and degradation to form various other compounds that may have similar chromatographic behavior to this compound.

Q2: How can I confirm if a peak in my chromatogram is pure this compound or a mixture of co-eluting compounds?

A2: Peak purity analysis is essential to confirm co-elution.

  • Visual Inspection: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A broader-than-expected peak can also indicate a hidden impurity.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using HPLC with a DAD/PDA detector, you can assess peak purity by comparing the UV-Vis spectra across the peak (at the upslope, apex, and downslope). Significant spectral differences suggest the presence of more than one compound.

  • Mass Spectrometry (MS) Detector: When using GC-MS or LC-MS, you can examine the mass spectra across the chromatographic peak. A changing mass spectrum is a strong indicator of co-elution.

Q3: What are the recommended initial chromatographic techniques for this compound analysis?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.

  • GC-MS: This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its common impurities. An HP-5MS column is a good starting point.[3]

  • Reversed-Phase HPLC (RP-HPLC): This is a versatile and widely used technique. A C18 or a specialized column like Newcrom R1 can be effective for separating this compound from its less polar impurities.

Troubleshooting Guides for Co-elution Issues

Guide 1: Resolving Co-elution in Reversed-Phase HPLC

Issue: A peak suspected to be this compound is showing signs of co-elution with a closely related impurity on a C18 column.

Troubleshooting Workflow:

Troubleshooting Workflow for RP-HPLC Co-elution start Co-elution Observed check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_strength No change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol or vice-versa) check_k->change_solvent Yes resolved Resolution Achieved adjust_strength->resolved adjust_ph Adjust Mobile Phase pH (if analytes are ionizable) change_solvent->adjust_ph change_solvent->resolved change_column Change Stationary Phase (e.g., to a different selectivity like Phenyl-Hexyl) adjust_ph->change_column adjust_ph->resolved change_column->resolved Troubleshooting Workflow for GC Co-elution start Co-elution Observed temp_program Modify Temperature Program (e.g., decrease ramp rate) start->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate resolved Resolution Achieved temp_program->resolved change_column Change GC Column (different polarity or length) flow_rate->change_column flow_rate->resolved change_column->resolved

References

Technical Support Center: Minimizing Byproduct Formation in Sclareol Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sclareol oxide reactions, particularly the oxidation of sclareol to sclareolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving sclareol that lead to this compound intermediates and subsequent byproducts?

A1: The most common reaction is the oxidative degradation of the sclareol side chain to produce sclareolide. This transformation is a key step in the semi-synthesis of Ambrox®, a valuable fragrance ingredient.[1][2][3] This process often proceeds through this compound-type intermediates (enol ethers) and can generate several byproducts if not carefully controlled.[4][5][6]

Q2: What are the primary byproducts I should be aware of during the oxidation of sclareol to sclareolide?

A2: The main byproducts are typically intermediates that have not fully converted to sclareolide or result from side reactions. These include a hydroxyketone, an enol ether, and an acetoxy acid.[4][5][6] In some biotransformation processes, other hydroxylated derivatives of sclareolide may also be formed.[7]

Q3: Which methods are recommended for minimizing byproduct formation in sclareolide synthesis?

A3: Both chemical and biocatalytic methods can be optimized to minimize byproducts.

  • Two-Stage Chemical Oxidation: A widely cited method involves a two-stage oxidation process. The first stage, often using potassium permanganate (KMnO₄) under alkaline conditions, partially oxidizes sclareol to a hydroxyketone intermediate. The second stage, under acidic conditions with an oxidizing agent like chromic acid or additional KMnO₄, completes the conversion to sclareolide.[4] This stepwise approach allows for better control over the reaction.

  • Ozonolysis: Ozonolysis is another effective method that can provide high yields of sclareolide with the appropriate workup.[1][8]

  • Biocatalysis/Biotransformation: Using microorganisms such as Filobasidium magnum or engineered enzymes like P450 variants can offer high selectivity and significantly reduce the formation of unwanted byproducts, leading to a cleaner reaction profile.[9][10][11]

Q4: How can I monitor the progress of my reaction and detect the presence of byproducts?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material (sclareol) and the formation of the product (sclareolide) and byproducts. Different spots on the TLC plate correspond to compounds with different polarities.

Troubleshooting Guides

Problem 1: Low yield of sclareolide and presence of multiple byproduct spots on TLC.
  • Possible Cause: Incomplete oxidation or non-selective oxidation. This can be due to improper reaction temperature, insufficient amount of oxidizing agent, or incorrect pH.

  • Solution:

    • Optimize Reaction Conditions: Carefully control the temperature as specified in the protocol. For the two-stage permanganate oxidation, ensure the first stage is sufficiently alkaline and the second stage is acidic.[4]

    • Monitor Oxidant Addition: Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm and prevent over-oxidation.

    • TLC Monitoring: Run TLC at regular intervals to determine the optimal reaction time for maximum conversion of intermediates to the final product.

    • Consider Biocatalysis: For a cleaner reaction with higher selectivity, explore biotransformation methods which are known to produce fewer byproducts.[9][10]

Problem 2: A significant amount of a polar byproduct is observed on the TLC plate (low Rf value).
  • Possible Cause: This is likely the acetoxy acid or hydroxy acid intermediate, which is more polar than sclareolide.[4] This occurs when the final cyclization to the lactone is incomplete.

  • Solution:

    • Ensure Dehydration Conditions: After the oxidation, ensure that the workup includes a dehydration step under acidic conditions to promote the cyclization of the hydroxy acid intermediate to the sclareolide lactone.[4]

    • Purification: This polar byproduct can be removed during the purification step through extraction or column chromatography.

Problem 3: The reaction seems to stall, with a significant amount of an intermediate remaining.
  • Possible Cause: The intermediate is likely the hydroxyketone or the enol ether, which are less polar than the acetoxy acid but may have different polarity compared to the final product. Insufficient oxidant in the second stage or suboptimal pH can lead to the accumulation of these intermediates.

  • Solution:

    • Check Oxidant Stoichiometry: Ensure that a sufficient amount of the oxidizing agent is used in the second oxidation step.

    • Adjust pH: Verify that the pH of the reaction mixture is appropriate for the second stage of the oxidation.

    • Increase Reaction Time: Continue to monitor the reaction by TLC to see if further conversion occurs over a longer period.

Data Presentation

Table 1: Comparison of Sclareolide Yields from Different Synthetic Methods

MethodOxidizing Agent(s)Typical Yield of SclareolideReference
Two-Stage Chemical Oxidation1. KMnO₄ (alkaline) 2. KMnO₄/Chromic Acid (acidic)~65%[4][12]
OzonolysisO₃, followed by oxidative workup>96%[1]
Biotransformation (F. magnum)Whole-cell biocatalyst~89% (conversion rate)[9][10]
Enzymatic Oxidation (P450)Engineered P450 variantHigh conversion, selective[11][13]

Experimental Protocols

Protocol 1: Two-Stage Oxidation of Sclareol using Potassium Permanganate

This protocol is adapted from the well-established two-stage oxidation method.[4][12]

Materials:

  • Sclareol

  • Potassium permanganate (KMnO₄)

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂)

  • Water

  • Toluene or other suitable extraction solvent

  • Sodium hydroxide (NaOH) for saponification

  • Hydrochloric acid (HCl) for acidification

Procedure:

Stage 1: Alkaline Oxidation

  • Disperse sclareol in water in a reaction vessel.

  • Slowly add a solution of KMnO₄ while maintaining alkaline conditions (due to the formation of KOH during the reaction) and a temperature between 30-35°C.

  • Stir vigorously for 2-3 hours until TLC analysis shows the disappearance of the sclareol spot and the formation of a more polar spot (hydroxyketone).

Stage 2: Acidic Oxidation

  • To the reaction mixture from Stage 1, carefully add glacial acetic acid to create an acidic environment.

  • Slowly add another portion of KMnO₄ (or chromic acid) while maintaining a low temperature (0-10°C).

  • Stir for several hours, monitoring the reaction by TLC until the intermediate spot is converted to the sclareolide and acetoxy acid spots.

Workup and Purification:

  • Quench the reaction by adding sodium bisulfite or bubbling SO₂ gas until the purple color of permanganate disappears and the manganese dioxide dissolves.

  • Extract the crude product with a suitable organic solvent like toluene.

  • To convert the acetoxy acid byproduct to sclareolide, first, perform a saponification by treating the crude product with a base (e.g., NaOH).

  • Acidify the mixture with HCl and heat to induce dehydration and cyclization to sclareolide.

  • Purify the final product by crystallization or column chromatography.

Protocol 2: Biotransformation of Sclareol using Filobasidium magnum

This protocol provides a general outline for the biocatalytic conversion of sclareol.[9][10]

Materials:

  • Filobasidium magnum culture

  • Appropriate fermentation medium

  • Sclareol

  • Co-solvent (e.g., ethanol)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Cultivate Filobasidium magnum in a suitable fermentation medium until a desired cell density is reached.

  • Prepare a solution of sclareol in a minimal amount of a water-miscible co-solvent.

  • Add the sclareol solution to the fermentation broth to a final concentration of approximately 30 g/L.

  • Incubate the fermentation at a controlled temperature (e.g., 28°C) with agitation for 72 hours.

  • Monitor the conversion of sclareol to sclareolide using TLC or HPLC.

  • After the reaction is complete, extract the entire broth with ethyl acetate.

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude sclareolide.

  • Purify the product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_oxidation Oxidation Method Chemical_Oxidation Chemical Oxidation (e.g., KMnO4, O3) Crude_Product Crude Product Mixture (Sclareolide + Byproducts) Chemical_Oxidation->Crude_Product TLC_Monitoring TLC Monitoring Chemical_Oxidation->TLC_Monitoring Biocatalysis Biocatalysis (e.g., F. magnum) Biocatalysis->Crude_Product Biocatalysis->TLC_Monitoring Sclareol Sclareol Sclareol->Chemical_Oxidation Reaction Sclareol->Biocatalysis Reaction Purification Purification (Crystallization/ Chromatography) Crude_Product->Purification Pure_Sclareolide Pure_Sclareolide Purification->Pure_Sclareolide TLC_Monitoring->Purification Optimize troubleshooting_logic Start Analyze TLC Plate Multiple_Spots Multiple Byproduct Spots Present? Start->Multiple_Spots Low_Rf_Spot Dominant Low Rf (Polar) Spot? Multiple_Spots->Low_Rf_Spot No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reagent Stoichiometry - pH Multiple_Spots->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? (Starting Material Present) Low_Rf_Spot->Incomplete_Reaction No Incomplete_Cyclization Incomplete Cyclization to Lactone Low_Rf_Spot->Incomplete_Cyclization Yes Check_Reaction_Time Increase Reaction Time or Check Reagent Activity Incomplete_Reaction->Check_Reaction_Time Yes Proceed_Purification Proceed to Purification Incomplete_Reaction->Proceed_Purification No Incomplete_Cyclization->Optimize_Conditions Check_Reaction_Time->Optimize_Conditions

References

Storage conditions to prevent Sclareol oxide degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of Sclareol oxide, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Sclareol?

This compound is a bicyclic diterpene ether, often derived from the oxidation of Sclareol. While structurally related, the presence of the ether linkage in this compound alters its chemical properties, including its stability and reactivity, compared to the diol structure of Sclareol.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors leading to the degradation of this compound are exposure to oxidizing agents, elevated temperatures, light, and presence of acids or bases. These conditions can lead to the opening of the ether ring and further oxidation reactions.

Q3: How can I visually detect if my this compound sample has degraded?

Degradation of this compound, which is typically a white to off-white crystalline solid, may not always be visually apparent. However, signs of degradation can include a change in color (e.g., yellowing), a change in odor, or a clumping of the powder due to moisture absorption which can accelerate degradation. For accurate assessment, analytical methods are required.

Q4: What are the common degradation products of this compound?

One of the primary degradation products of this compound is Sclareolide, a valuable fragrance compound. This conversion often occurs through an oxidative pathway. Other potential degradation products may arise from further oxidation or rearrangement reactions, though Sclareolide is the most commonly cited.

Q5: Is it necessary to store this compound under an inert atmosphere?

For long-term storage or for highly sensitive applications, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This minimizes the risk of oxidation, which is a key degradation pathway. For short-term storage, a tightly sealed container in a cool, dark, and dry place may be sufficient.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound for each experiment, especially for sensitive assays.

  • Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and free from peroxides or other oxidizing impurities.

  • Storage of Solutions: If a stock solution must be stored, keep it at a low temperature (2-8°C or -20°C), protected from light, and in a tightly sealed container. For longer-term storage, flushing the headspace with an inert gas is advisable.

  • Analytical Verification: If inconsistencies persist, verify the purity of the this compound stock using analytical techniques such as HPLC or GC-MS.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: On-column degradation or degradation during sample preparation.

Troubleshooting Steps:

  • Sample Preparation Conditions: Minimize the exposure of the sample to heat and light during preparation. Use amber vials and work efficiently.

  • Injection Port Temperature (for GC): A high injection port temperature can cause thermal degradation. Optimize the temperature to ensure volatilization without causing decomposition.

  • Mobile Phase pH (for HPLC): If using HPLC, ensure the pH of the mobile phase is compatible with the stability of this compound. Extreme pH values can catalyze degradation.

  • Column Inertness: An active column can promote degradation. Use a well-maintained, inert column.

Storage Conditions to Prevent Degradation

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage parameters, largely inferred from the handling and storage guidelines for its precursor, Sclareol.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term)Minimizes the rate of chemical reactions, including oxidation.
-20°C (Long-term)Provides greater stability for extended periods.
Light Store in the dark (amber vials or opaque containers)Prevents photodegradation.
Atmosphere Tightly sealed container. For long-term storage, an inert atmosphere (e.g., Argon, Nitrogen) is recommended.Excludes oxygen and moisture, thereby preventing oxidation and hydrolysis.[1][2]
Humidity Store in a dry place. Use of a desiccator is recommended.Prevents absorption of moisture which can facilitate degradation.[1][2]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.These substances can directly react with and degrade this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid or Formic acid (for MS compatibility)
  • HPLC system with a UV or MS detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
  • From the stock solution, prepare working standards at appropriate concentrations.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature for a specified period. Neutralize with an equal amount of 0.1 M NaOH.
  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified period. Neutralize with an equal amount of 0.1 M HCl.
  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.
  • Thermal Degradation: Heat the solid this compound or a solution at a specified temperature (e.g., 60°C) for a defined time.
  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid) is typically used.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.
  • Injection Volume: 10 µL.
  • Analyze the stressed samples alongside a control (unstressed) sample. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

Protocol 2: Analysis of this compound and its Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile degradation products.

1. Materials:

  • This compound
  • High-purity solvent (e.g., ethyl acetate)
  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation:

  • Dissolve the this compound sample (control or stressed) in the chosen solvent.

3. GC-MS Analysis:

  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode.
  • Analyze the samples to separate and identify the components based on their retention times and mass spectra. Compare the mass spectra of any new peaks with a spectral library for identification.

Visualizations

G Troubleshooting this compound Degradation start Inconsistent Experimental Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed?) start->check_storage check_solution Assess Stock Solution Age and Preparation check_storage->check_solution Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No, Correct Storage check_solution->prepare_fresh Old/Improperly Prepared check_protocol Review Experimental Protocol check_solution->check_protocol Freshly Prepared check_purity Analyze Purity of Starting Material (HPLC/GC-MS) prepare_fresh->check_purity check_purity->check_protocol temp_light Minimize Heat and Light Exposure During Experiment check_protocol->temp_light solvent_quality Use High-Purity, Peroxide-Free Solvents check_protocol->solvent_quality analytical_issue Consider Analytical Method-Induced Degradation temp_light->analytical_issue solvent_quality->analytical_issue hplc_params Optimize HPLC Conditions (pH, Column Inertness) analytical_issue->hplc_params Using HPLC gc_params Optimize GC Injector Temperature analytical_issue->gc_params Using GC resolve Problem Resolved hplc_params->resolve gc_params->resolve

Caption: Troubleshooting workflow for this compound degradation.

G Likely Degradation Pathway of this compound sclareol_oxide This compound C18H30O sclareolide Sclareolide C16H26O2 sclareol_oxide->sclareolide Oxidative Cleavage oxidizing_agent Oxidizing Agent (e.g., O2, Peroxides) oxidizing_agent->sclareol_oxide

Caption: Degradation of this compound to Sclareolide.

References

Technical Support Center: Sclareol Oxide NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful NMR characterization of Sclareol oxide.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has broad peaks. What could be the cause and how can I fix it?

A1: Peak broadening in the ¹H NMR spectrum of this compound can stem from several factors:

  • High Sample Concentration: this compound is a viscous material, and high concentrations can lead to increased viscosity of the NMR sample, resulting in broader lines.[1][2][3] Try preparing a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[2][4]

  • Poor Shimming: The magnetic field homogeneity greatly affects spectral resolution.[5] Ensure the spectrometer is properly shimmed before acquiring data.

  • Presence of Particulate Matter: Undissolved material or dust in the NMR tube can disrupt the magnetic field homogeneity.[2][4] Always filter your sample into the NMR tube, for instance, through a Pasteur pipette with a small plug of glass wool.[2][4][6]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure all glassware is scrupulously clean.

Q2: I'm having trouble dissolving this compound for NMR analysis. What solvents are recommended?

A2: this compound is generally soluble in common deuterated organic solvents.

  • Standard Choice: Deuterated chloroform (CDCl₃) is the most commonly used solvent for the NMR analysis of diterpenes like this compound.[7]

  • Alternative Solvents: If you encounter solubility issues or significant peak overlap in CDCl₃, consider trying other solvents such as deuterated benzene (C₆D₆), acetone-d₆, or methanol-d₄.[5] Changing the solvent can alter the chemical shifts of your compound, potentially resolving overlapping signals.[5]

Q3: The signals in my ¹H NMR spectrum are overlapping, making interpretation difficult. What can I do?

A3: Signal overlap is a common challenge in the NMR of complex molecules like this compound.

  • Change the Solvent: As mentioned, switching to a different deuterated solvent (e.g., from CDCl₃ to C₆D₆) can induce different chemical shifts and resolve overlapping peaks.[5]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will provide better signal dispersion.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning protons and carbons in complex molecules.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

Q4: My ¹³C NMR spectrum has a very low signal-to-noise ratio. How can I improve it?

A4: The ¹³C nucleus is inherently much less sensitive than the ¹H nucleus.[2][4]

  • Increase Sample Concentration: For ¹³C NMR, it is advisable to use as much sample as can be dissolved in the solvent to create a saturated or near-saturated solution.[2][4]

  • Increase the Number of Scans: Acquiring a larger number of transients (scans) will improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

  • Use a Higher Field Spectrometer: A stronger magnet will increase the population difference between spin states, leading to a stronger NMR signal.

Q5: How can I distinguish between CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum?

A5: The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to determine the multiplicity of carbon signals.[10]

  • DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) do not appear.[11]

  • DEPT-90: Only CH signals will appear as positive peaks in this spectrum.[10][11]

  • By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign the multiplicity of each carbon atom.

Experimental Protocols

NMR Sample Preparation

A high-quality sample is crucial for obtaining a good NMR spectrum.[2][4]

  • Weighing the Sample: Accurately weigh 15-30 mg of this compound for a ¹³C NMR experiment (a more dilute sample of 5-10 mg can be used for ¹H NMR) into a clean, dry vial.[2][6]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample is highly viscous, gentle warming to 50-60°C can aid dissolution.[1]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through the pipette directly into a clean 5 mm NMR tube.[2][4][6] This step is critical to remove any particulate matter.[2][4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.[6]

Standard NMR Experiments

The following are general parameters for key NMR experiments. Specific parameters may need to be optimized based on the spectrometer and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: ~200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters are generally similar to a standard ¹³C experiment, but with a specific pulse angle (135°) to differentiate carbon multiplicities.

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (gCOSY).

    • Spectral Width (F1 and F2): Same as the ¹H spectrum (~12-16 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.

    • Spectral Width F2 (¹H): ~12-16 ppm.

    • Spectral Width F1 (¹³C): ~160-180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC:

    • Pulse Program: Standard gradient-selected HMBC.

    • Spectral Width F2 (¹H): ~12-16 ppm.

    • Spectral Width F1 (¹³C): ~200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is compiled from typical values for similar labdane diterpenes and may vary slightly depending on the solvent and experimental conditions.

Carbon No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
1~39.5α: ~1.05, m; β: ~1.80, m
2~18.5α: ~1.50, m; β: ~1.65, m
3~42.0α: ~1.20, m; β: ~1.45, m
4~33.5-
5~56.0~0.95, dd
6~20.5α: ~1.40, m; β: ~1.55, m
7~43.0α: ~1.35, m; β: ~1.85, m
8~75.0-
9~60.0~1.50, m
10~38.0-
11~20.0~1.60, m
12~35.0~2.20, m
13~73.0-
14--
15--
16--
17 (Me)~21.5~0.85, s
18 (Me)~33.5~0.80, s
19 (Me)~15.5~0.88, s
20 (Me)~25.0~1.20, s
C13-Me~27.0~1.30, s

Visual Troubleshooting and Analysis Guides

Troubleshooting_Workflow start Start: Poor NMR Spectrum q_broad Are peaks broad? start->q_broad s_conc Reduce sample concentration q_broad->s_conc Yes q_overlap Are peaks overlapping? q_broad->q_overlap No s_shim Re-shim the spectrometer s_conc->s_shim s_filter Filter the sample into a clean tube s_shim->s_filter s_filter->q_overlap s_solvent Change deuterated solvent (e.g., to C6D6) q_overlap->s_solvent Yes q_sn Is signal-to-noise (S/N) ratio low? q_overlap->q_sn No s_2d Run 2D NMR (COSY, HSQC, HMBC) s_solvent->s_2d end Good Spectrum s_2d->end s_scans Increase number of scans q_sn->s_scans Yes q_sn->end No s_conc_c13 Increase sample concentration s_scans->s_conc_c13 s_conc_c13->end

Figure 1. A troubleshooting workflow for common issues encountered during the NMR characterization of this compound.

Sclareol_Oxide_Correlations cluster_structure This compound Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C, 1-bond) cluster_hmbc HMBC Correlations (¹H-¹³C, 2-3 bonds) struct Structure of this compound (Bicyclic diterpene ether)  Key Protons for Correlations:  H-5, H-9  Methyls: H-17, H-18, H-19, H-20, C13-Me H1 H-1 H2 H-2 H1->H2 H5 H-5 H6 H-6 H5->H6 H17 H-17 C17 C-17 H17->C17 H18 H-18 C18 C-18 H18->C18 H19 H-19 C19 C-19 H19->C19 H17_hmbc H-17 C4_hmbc C-4 H17_hmbc->C4_hmbc C18_hmbc C-18 H17_hmbc->C18_hmbc C5_hmbc C-5 H20_hmbc H-20 C8_hmbc C-8 H20_hmbc->C8_hmbc C9_hmbc C-9 H20_hmbc->C9_hmbc C10_hmbc C-10 H20_hmbc->C10_hmbc

Figure 2. Key 2D NMR correlations for the structural elucidation of this compound, showing examples of COSY, HSQC, and HMBC correlations.

References

Technical Support Center: Optimization of Sclareol Oxide Production from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of sclareol oxide production. As this compound is primarily obtained through the chemical conversion of sclareol, this guide covers both the efficient extraction of sclareol from its primary natural source, Salvia sclarea (clary sage), and its subsequent oxidation to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for producing this compound?

A1: The primary precursor for this compound is sclareol, a diterpene alcohol. The most commercially viable natural source of sclareol is the flowering tops and leaves of clary sage (Salvia sclarea L.).[1][2][3] While this compound may exist in trace amounts in some essential oils, direct extraction is not currently an economically viable method for obtaining significant quantities. The common practice is to first extract sclareol and then chemically convert it to this compound.

Q2: What are the main methods for extracting sclareol from Salvia sclarea?

A2: The principal methods for sclareol extraction include:

  • Solvent Extraction: This is a traditional and widely used method, often employing solvents like hexane or petroleum ether to produce a "concrete," from which sclareol is then purified.[4][5][6]

  • Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (SC-CO2) as a solvent. It is considered a "green" technology and allows for selective extraction by manipulating pressure and temperature.[7][8]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process.

  • Steam Distillation: While effective for extracting essential oils from clary sage, steam distillation is generally inefficient for sclareol extraction, resulting in very low yields.[4][5]

Q3: How is sclareol converted to this compound?

A3: Sclareol is converted to this compound through an oxidation reaction. Common oxidizing agents used for this purpose include:

  • Potassium Permanganate (KMnO4): This is a strong oxidizing agent that can be used in a two-stage process under alkaline and then acidic conditions to achieve the conversion.[1][9]

  • Chromic Acid: This is another strong oxidizing agent that can be employed in the second, acidic stage of a two-step oxidation process.[1]

  • Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are used for the epoxidation of the double bond in the sclareol side chain to form this compound.[10][11]

  • Hydrogen Peroxide: In some methods, hydrogen peroxide is used as the oxidant in the presence of a catalyst.[11]

Q4: What are the typical yields for sclareol extraction and its conversion to this compound?

A4: Sclareol extraction yields can vary significantly depending on the method and the quality of the plant material. Solvent extraction of dried clary sage can yield around 1.5% sclareol.[4][5] Supercritical fluid extraction has reported yields of up to 9.3% from a clary sage concrete.[7] The yield for the chemical conversion of sclareol to this compound can be quite high, with some patented methods reporting yields of over 85-90%.[11]

Q5: What analytical methods are used to quantify sclareol and this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of sclareol and this compound.[4][8][12] High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of non-volatile derivatives.

Data Presentation

Table 1: Comparison of Sclareol Extraction Methods from Salvia sclarea

Extraction MethodSolventTypical TemperatureTypical PressureExtraction TimeReported Sclareol Yield/ConcentrationAdvantagesDisadvantages
Solvent Extraction Hexane, Petroleum Ether, Ethanol25-70°C[6][13]Atmospheric2-4 hours[6]~1.5% from dry plant material[4][5]High yield, well-establishedUse of flammable and potentially toxic organic solvents
Supercritical Fluid Extraction (SFE) Supercritical CO240-50°C[7][8]90-100 bar[7][8]VariableUp to 9.3% (from concrete)[7]; up to 50% concentration in extract[8]Green solvent, high selectivity, tunableHigh initial equipment cost
Steam Distillation Water (Steam)~100°CAtmosphericSeveral hoursVery low (~0.01%)[4][5]Good for essential oilsInefficient for sclareol extraction
Microwave-Assisted Extraction (MAE) Ethanol/Water mixtures40-80°CAtmospheric1-20 minutesData not specified in searchesRapid extractionPotential for localized overheating

Table 2: Comparison of Sclareol to this compound Synthesis Methods

Oxidation MethodOxidizing AgentTypical SolventKey Reaction ConditionsReported YieldAdvantagesDisadvantages
Two-Stage Permanganate Oxidation Potassium Permanganate (KMnO4)Water, Acetic AcidStage 1: Alkaline, 30-35°C; Stage 2: Acidic, 0-20°C[1]High (exact % not specified in patent)Uses readily available and inexpensive reagentsUse of strong acid and generation of manganese dioxide waste
Peroxy Acid Oxidation m-CPBA, Peracetic AcidEthyl Acetate, DichloromethanePresence of a buffer like sodium acetate[11]High (e.g., 93.2% with H2O2/catalyst)[11]High yield and selectivityPeroxy acids can be expensive and unstable
Hypochlorite/Ruthenium Catalyst Sodium HypochloriteWaterPresence of a Ruthenium catalyst (e.g., RuCl3)[14]~65% (for sclareolide, a related compound)[14]Catalytic processUse of a heavy metal catalyst

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Sclareol from Clary Sage Concrete

This protocol is based on a multi-step extraction strategy to selectively separate lighter compounds from sclareol.

Materials and Equipment:

  • Clary sage "concrete" (waxy n-hexane extract)

  • Supercritical fluid extractor equipped with at least two separators

  • High-purity carbon dioxide

  • GC-MS for analysis

Procedure:

  • Preparation: The clary sage concrete is melted and mixed with inert glass beads to increase the surface area for extraction.

  • First Extraction Step (Lighter Compounds):

    • Set the extraction vessel temperature to 50°C and the pressure to 90 bar.

    • Set the first separator to 0°C to precipitate waxes.

    • Set the second separator to collect the lighter essential oil components.

    • Pump supercritical CO2 through the vessel at a constant flow rate.

    • Continue this step until the extraction yield of lighter compounds plateaus.

  • Second Extraction Step (Sclareol):

    • Increase the CO2 density by adjusting the conditions to 40°C and 100 bar.[7][8]

    • Continue to collect the extract from the second separator, which will now be enriched with sclareol and related diterpenes.

    • Monitor the extraction until the yield of sclareol diminishes.

  • Analysis: Analyze the fractions from both steps using GC-MS to determine the composition and purity of the sclareol extract.

Protocol 2: Synthesis of this compound from Sclareol using Hydrogen Peroxide

This protocol describes a catalytic oxidation method.

Materials and Equipment:

  • Purified sclareol

  • Ethyl acetate

  • 50% aqueous hydrogen peroxide solution

  • Hexadecyl phospho-tungstic acid pyridinium salt (catalyst)

  • Reaction vessel with heating and stirring capabilities

  • Separatory funnel

  • Rotary evaporator

  • Equipment for crystallization and filtration

Procedure:

  • Reaction Setup: Dissolve 30.8g of sclareol in 60mL of ethyl acetate in the reaction vessel.

  • Addition of Reagents: Add 2.0g of the catalyst and 21mL of 50% aqueous hydrogen peroxide solution to the reaction mixture.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 8 hours.[11]

  • Work-up:

    • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water to remove any residual hydrogen peroxide and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the ethyl acetate using a rotary evaporator.

    • The resulting crude this compound can be purified by crystallization from a suitable solvent (e.g., hexane).

    • Filter and dry the purified this compound crystals. A reported yield for this method is 93.2%.[11]

Troubleshooting Guides

Issue 1: Low Yield of Sclareol during Extraction

Potential Cause Troubleshooting Step
Inefficient Extraction Method For sclareol, solvent extraction or SFE are generally more efficient than steam distillation.[4][5] Consider switching to one of these methods.
Improper SFE Parameters Sclareol extraction with SC-CO2 is highly dependent on fluid density. Ensure that the pressure and temperature are optimized for sclareol solubility (e.g., 100 bar and 40°C).[7][8]
Poor Quality Plant Material The sclareol content in Salvia sclarea can vary based on growing conditions and harvest time.[3] Use high-quality, properly dried plant material.
Incomplete Extraction Increase the extraction time or the solvent-to-solid ratio to ensure exhaustive extraction.

Issue 2: Incomplete Conversion of Sclareol to this compound

Potential Cause Troubleshooting Step
Insufficient Oxidizing Agent Ensure the correct molar ratio of the oxidizing agent to sclareol is used. An excess of the oxidant is often required.[1]
Incorrect Reaction Temperature Oxidation reactions are often temperature-sensitive. Maintain the recommended temperature range to ensure optimal reaction kinetics without promoting side reactions.[1]
Poor Mixing If the reaction is heterogeneous (e.g., aqueous permanganate with insoluble sclareol), vigorous stirring is crucial for the reaction to proceed efficiently.[1]
Deactivated Catalyst If using a catalytic method, ensure the catalyst is active and has not been poisoned by impurities in the sclareol starting material.

Issue 3: Presence of Impurities in the Final this compound Product

Potential Cause Troubleshooting Step
Co-extraction of Other Compounds During sclareol extraction, other similar compounds can be co-extracted. Use a selective extraction method like multi-step SFE or purify the crude sclareol by crystallization before oxidation.[7]
Side Reactions during Oxidation Over-oxidation or other side reactions can occur. Carefully control the reaction time, temperature, and amount of oxidizing agent. Quench the reaction promptly once the starting material is consumed.
Incomplete Removal of Reagents Ensure thorough washing and purification steps (e.g., aqueous washes, recrystallization) are performed after the reaction to remove unreacted starting materials, oxidizing agents, and byproducts.
Epimerization or Rearrangement Acidic or basic conditions during work-up can sometimes lead to structural rearrangements. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Visualizations

experimental_workflow cluster_extraction Sclareol Extraction cluster_synthesis This compound Synthesis Salvia sclarea Salvia sclarea Extraction Extraction Salvia sclarea->Extraction Crude Sclareol Extract Crude Sclareol Extract Extraction->Crude Sclareol Extract Purification_Sclareol Purification (e.g., Crystallization) Crude Sclareol Extract->Purification_Sclareol Pure Sclareol Pure Sclareol Purification_Sclareol->Pure Sclareol Oxidation Oxidation Pure Sclareol->Oxidation Crude this compound Crude this compound Oxidation->Crude this compound Purification_SclareolOxide Purification (e.g., Crystallization) Crude this compound->Purification_SclareolOxide Pure this compound Pure this compound Purification_SclareolOxide->Pure this compound

Caption: Overall workflow for the production of this compound.

signaling_pathway Sclareol Sclareol Reaction Sclareol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, m-CPBA) Oxidizing_Agent->Reaction Sclareol_Oxide Sclareol_Oxide Byproducts Byproducts Reaction->Sclareol_Oxide Reaction->Byproducts

Caption: Chemical conversion of sclareol to this compound.

References

Technical Support Center: Scaling Up Sclareol Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Sclareol oxide. It includes troubleshooting guides for common issues encountered during chemical synthesis and biotransformation, detailed experimental protocols, and comparative data to aid in methodology selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main routes for this compound production are chemical synthesis and biotransformation. Chemical synthesis typically involves the oxidation of sclareol using agents like ozone, potassium permanganate, or peroxy acids. Biotransformation utilizes microorganisms, such as specific strains of fungi, to convert sclareol into this compound and other derivatives.

Q2: I am experiencing low yields in my chemical synthesis. What are the common causes?

A2: Low yields in the chemical oxidation of sclareol can stem from several factors:

  • Incomplete reaction: This could be due to insufficient oxidant, non-optimal reaction temperature, or inadequate reaction time.

  • Side reactions: The formation of byproducts such as sclareolide, acid-acetates, or other oxidation products can reduce the yield of the desired this compound.

  • Degradation of the product: this compound may be unstable under harsh reaction conditions.

  • Losses during workup and purification: Inefficient extraction or multiple purification steps can lead to significant product loss.

Q3: My biotransformation process is not efficient. What should I check?

A3: Inefficiency in biotransformation can be attributed to:

  • Sub-optimal culture conditions: pH, temperature, and aeration are critical for microbial growth and enzymatic activity.

  • Substrate or product inhibition/toxicity: High concentrations of sclareol or its derivatives may be toxic to the microorganisms.[1]

  • Incorrect microorganism strain: Not all strains will efficiently produce this compound. Screening for the optimal strain is crucial.

  • Insufficient biomass: A low concentration of microbial cells will result in a slow conversion rate.

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound typically involves a combination of techniques. After the reaction, an initial extraction with an organic solvent like hexane is common. This is often followed by washing steps with acidic and basic solutions to remove impurities. For high-purity requirements, column chromatography using silica gel is an effective method.[2][3]

Q5: How can I monitor the progress of my reaction?

A5: The progress of both chemical and biological reactions can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification and quantification of the starting material (sclareol), the desired product (this compound), and any byproducts.

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low to No Conversion of Sclareol Insufficient oxidantIncrease the molar ratio of the oxidizing agent to sclareol.
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Poor quality of reagentsUse fresh, high-purity oxidizing agents and solvents.
Formation of Multiple Byproducts Over-oxidationReduce the reaction time or the amount of oxidizing agent.
Non-selective oxidantConsider using a milder and more selective oxidizing agent.
Incorrect pHFor reactions sensitive to pH (e.g., permanganate oxidation), ensure the pH is maintained in the optimal range.
Difficulty in Isolating the Product Emulsion formation during extractionAdd brine (saturated NaCl solution) to break the emulsion.
Product co-eluting with impurities during chromatographyOptimize the solvent system for column chromatography to improve separation.
Inconsistent Yields at Larger Scales Inefficient mixingEnsure vigorous and uniform agitation to maintain homogeneity, especially in heterogeneous reaction mixtures.
Poor heat transferUse a jacketed reactor and a suitable heat transfer fluid to maintain a stable reaction temperature. Hot spots can lead to side reactions.
Biotransformation
Issue Potential Cause Troubleshooting Steps
Slow or No Growth of Microorganism Inappropriate culture mediumOptimize the medium composition, including carbon and nitrogen sources.
Sub-optimal pH or temperatureAdjust the pH and temperature of the culture to the optimal range for the specific microorganism.
Low Conversion Rate Low enzyme activityEnsure optimal induction of the necessary enzymes if applicable.
Substrate limitationImplement a fed-batch strategy to maintain a non-toxic concentration of sclareol.
Formation of Undesired Metabolites Non-specific enzymatic activityScreen for different microbial strains or consider genetic engineering to enhance the desired metabolic pathway.
Product Degradation Instability of this compound in the culture mediumHarvest the product at the optimal time point before significant degradation occurs.
Challenges in Downstream Processing Difficulty in separating product from biomassUse centrifugation or filtration to remove microbial cells before extraction.
Presence of interfering compounds from the mediumOptimize the extraction and purification protocol to remove media components.

Data Presentation

Comparison of this compound Synthesis Methods
Method Oxidizing Agent/Microorganism Typical Yield Purity Key Advantages Key Disadvantages
Chemical Synthesis: Ozonolysis Ozone (O₃) in an acidic medium~70-80%>95% after purificationHigh yield, relatively clean reaction.Requires specialized equipment (ozonizer), potential for over-oxidation.[4]
Chemical Synthesis: Permanganate Oxidation Potassium Permanganate (KMnO₄)~65%>95% after purificationReadily available and inexpensive oxidant.Can be non-selective, leading to byproducts; requires careful control of reaction conditions.[5]
Biotransformation Filobasidium magnum JD1025 (for sclareolide)88.79 ± 1.06% conversionHighEnvironmentally friendly ("green") process, high selectivity.Slower reaction times, requires sterile conditions and downstream processing to separate from biomass.[6]
Enzymatic Oxidation Engineered P450 BM3 variant>95% conversion, 81% isolated yieldHighHigh selectivity, mild reaction conditions.Requires specialized enzymes, may have narrow substrate scope.[1][6]

Experimental Protocols

Chemical Synthesis of Sclareolide (as a proxy for this compound) via Ozonolysis

This protocol is adapted from a patented method for producing sclareolide, a structurally similar and common co-product or subsequent product of this compound.[4]

Materials:

  • Sclareol

  • Acetic acid

  • Water

  • Sodium hydroxide

  • Ozone (from an ozone generator)

  • Oxygen

  • Sodium sulfite

  • 6 M Hydrochloric acid

  • Hexane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 100 g of sclareol in 240 g of acetic acid in a suitable reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

  • Add 152 g of water and 8 g of sodium hydroxide to the solution and stir at 20°C.

  • Pass a stream of 10% ozone in oxygen through the mixture at a rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using the cooling bath.

  • After 5 hours, purge the solution with nitrogen gas to remove any residual ozone.

  • To quench any peroxides, add 5.5 g of sodium sulfite and stir for several minutes.

  • Adjust the pH of the solution to 2 with 6 M HCl.

  • Transfer the mixture to a separatory funnel and extract three times with hexane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Biotransformation of Sclareol to Sclareolide

This protocol is based on the methodology described for Filobasidium magnum JD1025.[6]

Materials:

  • Filobasidium magnum JD1025 strain

  • Yeast extract peptone dextrose (YPD) medium

  • Sclareol

  • Co-solvent (e.g., β-cyclodextrin)

  • Baffled flasks

  • Shaking incubator

  • Ethyl acetate (for extraction)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of F. magnum into 50 mL of YPD medium in a 250 mL flask and incubate at 28°C with shaking at 200 rpm for 24 hours.

  • Biotransformation: Inoculate 100 mL of YPD medium in a 500 mL baffled flask with the seed culture to an initial OD₆₀₀ of 0.2.

  • Add sclareol (e.g., to a final concentration of 30 g/L) and a suitable co-solvent to enhance solubility.

  • Incubate the culture at 28°C with vigorous shaking (e.g., 220 rpm) for 72 hours.

  • Extraction: After incubation, centrifuge the culture to separate the biomass.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product by GC-MS and purify by column chromatography if necessary.

Visualizations

Chemical Synthesis Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Sclareol Sclareol ReactionVessel Reaction (Controlled Temperature) Sclareol->ReactionVessel Oxidant Oxidizing Agent (e.g., Ozone) Oxidant->ReactionVessel Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing (Acidic/Basic) Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Analysis GC-MS, NMR Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for the chemical synthesis of this compound.

Biotransformation Workflow

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis Strain Microorganism Strain Selection Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fermentation/ Biotransformation Inoculum->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Culture Broth Sclareol Sclareol (Substrate) Sclareol->Fermentation Extraction Solvent Extraction Harvest->Extraction Purification Purification Extraction->Purification Crude Extract Analysis GC-MS, NMR Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for the biotransformation of sclareol to this compound.

Sclareol Metabolism and Byproduct Formation

G Sclareol Sclareol SclareolOxide This compound (Desired Product) Sclareol->SclareolOxide Oxidation/ Biotransformation Sclareolide Sclareolide Sclareol->Sclareolide Side Reaction/ Further Oxidation Hydroxylated Hydroxylated Derivatives Sclareol->Hydroxylated Biotransformation Other Other Oxidation Products SclareolOxide->Other Over-oxidation Keto Keto-Derivatives Sclareolide->Keto Biotransformation

Caption: Potential pathways for sclareol conversion and byproduct formation.

References

Validation & Comparative

Sclareol vs. Sclareol Oxide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural products research and drug development, labdane diterpenes have garnered significant attention for their diverse biological activities. Among these, sclareol, isolated from Salvia sclarea (clary sage), and its derivative, sclareol oxide, are of particular interest. This guide provides a comparative analysis of sclareol and this compound, summarizing their physicochemical properties and biological activities based on available experimental data to aid researchers in their investigations.

Physicochemical Properties: A Head-to-Head Comparison

Sclareol and this compound share a common labdane core structure but differ in their functional groups, leading to distinct physicochemical properties. Sclareol is a bicyclic diterpene alcohol, while this compound is its corresponding cyclic ether. These structural differences are reflected in their molecular weights, polarity, and other key characteristics, which are summarized in the table below.

PropertySclareolThis compound
Chemical Structure Labd-14-ene-8,13-diol14,15-dinor-8,13-epoxylabda-12-ene
Molecular Formula C₂₀H₃₆O₂C₁₈H₃₀O
Molecular Weight 308.5 g/mol [1]262.4 g/mol [2]
Appearance White to off-white solid, pellets or large crystals[1][3]-
Melting Point 95-100 °C[3]-
Boiling Point 218-220 °C at 19 mmHg[3]325.5 ± 9.0 °C (Predicted)[4]
Solubility Practically insoluble in water; Soluble in ethanol[1]Soluble in alcohol; Water solubility: 0.3461 mg/L at 25 °C (estimated)
LogP (Octanol/Water) 4.9[1]5.7 (XLogP3)[2]
Hydrogen Bond Donors 20[2]
Hydrogen Bond Acceptors 21[2]

Synthesis of this compound from Sclareol

Sclareol serves as a key starting material for the synthesis of various valuable compounds, including this compound. The conversion is a straightforward chemical process.

Synthesis Sclareol Sclareol Sclareol_Oxide This compound Sclareol->Sclareol_Oxide Oxidative Cyclization Sclareol_Apoptosis Sclareol Sclareol JAK2_STAT3 JAK2/STAT3 Pathway Sclareol->JAK2_STAT3 inhibits HIF1a HIF-1α Accumulation Sclareol->HIF1a inhibits Caspase8 Caspase-8 Sclareol->Caspase8 activates Caspase9 Caspase-9 Sclareol->Caspase9 activates p53 p53 Sclareol->p53 upregulates Bcl2 Bcl-2 JAK2_STAT3->Bcl2 activates Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis Bax Bax p53->Bax activates Bax->Caspase9 activates Bcl2->Apoptosis inhibits Sclareol_Anti_Inflammatory Sclareol Sclareol NFkB NF-κB Sclareol->NFkB inhibits MAPK MAPK (p38, ERK) Sclareol->MAPK inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation

References

A Comparative Analysis of the Cytotoxic Properties of Sclareol and Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two structurally related diterpenoids, sclareol and manoyl oxide. The information presented herein is intended to assist researchers in the fields of oncology and natural product chemistry in their efforts to identify and develop novel anticancer agents. This document summarizes key experimental data, outlines methodologies for cytotoxicity testing, and visualizes the known signaling pathways involved in the action of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of sclareol and manoyl oxide has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data consistently demonstrates that sclareol exhibits a broader and more potent cytotoxic profile across various cancer cell lines compared to manoyl oxide.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sclareol MCF-7Breast Cancer2.0[1][1]
A549Lung Cancer19 µg/mL (in normal oxygen)[2]
A549Lung Cancer8 µg/mL (in hypoxia, 48h)[2]
HCT-116Colon CancerNot specified
MDA-MB-231Breast CancerNot specified
MDA-MB-468Breast CancerNot specified
Human Leukemia CellsLeukemia6.0–24.2 µg/mL[3]
P-388Mouse LeukemiaStrong cytotoxicity[3]
KBHuman Epidermal CarcinomaStrong cytotoxicity[3]
Osteosarcoma CellsOsteosarcomaNot specified[2]
Cervical Cancer CellsCervical CancerNot specified[2]
Manoyl Oxide MCF-7Breast Cancer50[1][1]

Note: Conversion of µg/mL to µM requires the molecular weight of the compound. For sclareol (MW: 308.5 g/mol ), 10 µg/mL is approximately 32.4 µM.

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of natural compounds.

Objective: To determine the IC50 value of a compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sclareol and manoyl oxide stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (sclareol and manoyl oxide) in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Sclareol

Sclareol has been shown to exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and adaptation to the tumor microenvironment.

  • Induction of Apoptosis via the JAK2/STAT3 Pathway: Sclareol can induce apoptosis in cancer cells by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] This pathway is often constitutively active in many cancers, promoting cell survival and proliferation. By inhibiting STAT3 phosphorylation, sclareol can downregulate anti-apoptotic proteins (e.g., Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bax), leading to programmed cell death.

Sclareol_JAK2_STAT3_Pathway Sclareol Sclareol JAK2 JAK2 Sclareol->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Sclareol's inhibition of the JAK2/STAT3 pathway.
  • Inhibition of HIF-1α in Hypoxic Conditions: Sclareol has been observed to inhibit the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) in cancer cells under hypoxic conditions.[2] HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen environments by promoting angiogenesis, glycolysis, and cell survival. By downregulating HIF-1α, sclareol can sensitize cancer cells to hypoxic stress and inhibit tumor progression.

Sclareol_HIF1a_Pathway cluster_hypoxia Hypoxic Condition HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 TargetGenes Target Genes (e.g., VEGF, GLUT1) HIF1->TargetGenes TumorAdaptation Tumor Adaptation (Angiogenesis, Glycolysis) TargetGenes->TumorAdaptation Sclareol Sclareol Sclareol->HIF1a inhibits accumulation

Sclareol's inhibitory effect on HIF-1α accumulation.
Manoyl Oxide

Currently, there is a significant lack of published data on the specific signaling pathways modulated by manoyl oxide that contribute to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Experimental Workflow

The general workflow for comparing the cytotoxicity of sclareol and manoyl oxide is depicted in the following diagram.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Line Culture CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Sclareol & Manoyl Oxide) Treatment 4. Compound Treatment (Dose-response) CompoundPrep->Treatment CellSeeding->Treatment MTT 5. MTT Assay Treatment->MTT Absorbance 6. Absorbance Reading MTT->Absorbance Calculation 7. IC50 Calculation Absorbance->Calculation Comparison 8. Comparative Analysis Calculation->Comparison

General workflow for cytotoxicity comparison.

Conclusion

The available data strongly suggests that sclareol is a more potent cytotoxic agent than manoyl oxide against a range of cancer cell lines. The mechanisms underlying sclareol's activity are being actively investigated and appear to involve the induction of apoptosis through the inhibition of key cancer-promoting signaling pathways. In contrast, the cytotoxic profile and mechanism of action of manoyl oxide remain largely uncharacterized, highlighting a critical area for future research. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of these natural diterpenoids.

References

A Comparative Guide to the Biological Activity of Sclareol and Other Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of sclareol, a labdane diterpene, with other structurally related diterpenoids. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and development.

Introduction to Sclareol and Diterpenoids

Sclareol is a natural bicyclic diterpene alcohol primarily isolated from Salvia sclarea (clary sage).[1] It is a valuable compound in the fragrance industry and a precursor for the semisynthesis of Ambrox®.[1] Beyond its aromatic properties, sclareol has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Diterpenoids, a class of organic compounds composed of four isoprene units, are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. This guide will compare the biological activities of sclareol with other notable diterpenoids, including the labdane-type diterpene manoyl oxide, and the abietane-type diterpenoids salvipisone and aethiopinone.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of sclareol and other selected diterpenoids.

Table 1: Cytotoxic Activity of Diterpenoids Against Cancer Cell Lines (IC₅₀ values in µM)
CompoundA549 (Lung)H1688 (Lung)H146 (Lung)MCF-7 (Breast)MG63 (Osteosarcoma)HeLa (Cervical)KB (Oral Epidermoid Carcinoma)
Sclareol 8 µg/mL (~26 µM)[1][2]42.14[3]69.96[3]11.06 (13-epi-sclareol)[3]14, 65.2[3]-0.62 µg/mL (~2.0 µM) (aethiopinone)[4]
Aethiopinone ------0.62 µg/mL (~2.0 µM)[4]

Note: IC₅₀ values can vary depending on the experimental conditions (e.g., incubation time, cell density). Data is presented as reported in the cited literature.

Table 2: Anti-inflammatory Activity of Sclareol
AssayModelTreatmentResult
Carrageenan-induced paw edemaMouse10 mg/kgSignificant reduction in paw edema, comparable to indomethacin (10 mg/kg).[5][6][7]
LPS-stimulated RAW264.7 macrophagesIn vitro-Inhibition of nitric oxide (NO) production and expression of iNOS and COX-2 proteins.[5][8]

Currently, directly comparable quantitative in vivo anti-inflammatory data for manoyl oxide, salvipisone, and aethiopinone is limited in the searched literature.

Table 3: Antimicrobial Activity of Diterpenoids (MIC values in µg/mL)
CompoundStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisCandida albicans
Sclareol ---50[9][10]
Salvipisone 37.5-75.0[11]37.5-75.0[11]->75.0[11]
Aethiopinone 37.5-75.0[11]2.44[4]1.22[4]>75.0[11]
Manoyl Oxide Derivatives Good activity (qualitative)[12][13]Good activity (qualitative)[12][13]--

Note: MIC values represent the minimum inhibitory concentration required to inhibit microbial growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., sclareol, aethiopinone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male BALB/c mice are acclimatized for one week before the experiment.

  • Compound Administration: The test compound (e.g., sclareol at 10 mg/kg) or a reference drug (e.g., indomethacin at 10 mg/kg) is administered orally or intraperitoneally to the mice. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Sclareol has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Sclareol's Impact on NF-κB and MAPK Signaling in Inflammation

Sclareol has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory mediators like iNOS and COX-2.[14] By inhibiting these pathways, sclareol reduces the expression of these inflammatory proteins, thereby exerting its anti-inflammatory effects.[14]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates Sclareol Sclareol Sclareol->IKK inhibits Sclareol->MAPK_pathway inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes activates transcription

Figure 1: Sclareol's inhibition of NF-κB and MAPK pathways.

Sclareol's Pro-Apoptotic Mechanism in Cancer Cells

In cancer cells, sclareol has been shown to induce apoptosis (programmed cell death). One of the proposed mechanisms involves the modulation of the MAPK/ERK pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[15] Sclareol can inhibit the phosphorylation of key proteins in this pathway, such as MEK and ERK, ultimately leading to cell cycle arrest and apoptosis.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Sclareol Sclareol Sclareol->MEK inhibits phosphorylation ProliferationGenes Cell Proliferation Genes TranscriptionFactors->ProliferationGenes promotes transcription Apoptosis Apoptosis ProliferationGenes->Apoptosis inhibits

Figure 2: Sclareol's pro-apoptotic effect via MAPK/ERK inhibition.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of natural products like sclareol involves a series of in vitro and in vivo experiments.

G cluster_extraction Step 1: Isolation cluster_invitro Step 2: In Vitro Screening cluster_invivo Step 3: In Vivo Validation cluster_mechanism Step 4: Mechanism of Action Extraction Extraction & Isolation of Diterpenoids Cytotoxicity Cytotoxicity Assays (e.g., MTT) Extraction->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Extraction->Antimicrobial Anti_inflammatory_vitro Anti-inflammatory Assays (e.g., NO production) Extraction->Anti_inflammatory_vitro Animal_models Animal Models (e.g., Paw Edema) Cytotoxicity->Animal_models Anti_inflammatory_vitro->Animal_models Signaling Signaling Pathway Analysis (e.g., Western Blot) Animal_models->Signaling

Figure 3: General workflow for diterpenoid bioactivity screening.

Conclusion

Sclareol, a readily available natural diterpene, exhibits promising anticancer, anti-inflammatory, and antifungal activities. Its mechanisms of action often involve the modulation of critical cellular signaling pathways such as NF-κB and MAPK. When compared to other diterpenoids like salvipisone and aethiopinone, sclareol demonstrates a broad spectrum of activity, though in some cases, other diterpenoids may exhibit higher potency against specific microbial strains or cancer cell lines. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of sclareol and other diterpenoids for the development of novel therapeutic agents.

References

Validating Sclareol Oxide in Essential Oil Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific bioactive compounds in essential oil extracts are critical for ensuring product quality, consistency, and therapeutic efficacy. Sclareol oxide, a derivative of the diterpene sclareol found in plants like Clary Sage (Salvia sclarea), is one such compound of interest. This guide provides an objective comparison of key analytical techniques for validating the presence of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The validation of this compound in complex essential oil matrices requires high-resolution analytical methods. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical goals.

Gas Chromatography is a cornerstone technique for essential oil analysis due to the volatility of the constituent components.[1] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying individual compounds, even isomers with very similar mass spectra.[2] HPLC is a viable alternative, particularly for semi-volatile or non-volatile terpenes, and offers high-resolution separation.[3] However, for some terpenes, HPLC with UV detection can be challenging due to the lack of strong chromophores, making detection less sensitive.[4][5] NMR spectroscopy is unparalleled for unambiguous structure elucidation, providing detailed information about the molecular structure of a compound, which is crucial for confirming its identity.[6][7]

Table 1: Comparison of Key Analytical Methods for this compound Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio.Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.
Selectivity High; can separate complex mixtures and identify isomers. Mass spectra from libraries aid in identification.[8]High; excellent separation of non-volatile or thermally labile compounds. MS provides high selectivity.Very High; provides unambiguous structural confirmation.[6]
Sensitivity High (ng to pg level).[9]High (pg to fg level), especially with MS detection.[10]Lower sensitivity compared to MS-based methods (µg to mg level).
Sample Prep Simple; typically involves dilution in a volatile solvent. Solid-phase microextraction (SPME) can also be used.[11]Requires dilution in mobile phase compatible solvent and filtration.[10]Requires higher concentration of purified sample dissolved in deuterated solvents.
Primary Use Screening & Quantification: Ideal for identifying and quantifying volatile compounds in complex mixtures.[12]Quantification: Excellent for quantifying specific, often less volatile, compounds.[3]Structure Elucidation: The gold standard for confirming the chemical structure of isolated compounds.[13]
Limitations Limited to thermally stable and volatile compounds. Similar mass spectra can make isomer identification challenging without standards.[2]Potential for co-elution in highly complex samples. Terpenes may have poor UV absorbance.[5]Not suitable for routine quantification in complex mixtures due to lower sensitivity and higher cost.

Quantitative Data from Literature

The concentration of sclareol and its derivatives can vary significantly based on the plant part, geographical origin, and extraction method.[14][15] The following table summarizes representative quantitative data found in the literature.

Table 2: Reported Concentration of Sclareol & this compound in Salvia sclarea Extracts

CompoundPlant PartExtraction MethodAnalytical MethodReported ConcentrationReference
SclareolNot SpecifiedNot SpecifiedUPLC-MS/MS0.239% (w/w)[10]
This compoundLeafHydrodistillationGC / GC-MS27.3% (of total oil)[15]
SclareolFlowerHydrodistillationGC / GC-MS33.9% (of total oil)[15]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for the most common techniques used for this compound validation.

This protocol is a generalized procedure based on methods commonly used for essential oil analysis.[8][15]

  • Sample Preparation:

    • Dilute the essential oil extract 1:100 (v/v) in a suitable volatile solvent such as hexane or ethyl acetate.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • If required, use an internal standard (e.g., dehydrocostuslactone) for precise quantification.[9]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC system (or equivalent).

    • Column: HP-5MS or SGE SOLGEL-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2 minutes.

      • Ramp: Increase at 10-25°C/min to 250°C.[8]

      • Final hold: Hold at 250°C for 5 minutes.

    • MS System: Quadrupole Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • In the absence of a standard, compare the acquired mass spectrum with established libraries such as NIST/Wiley.[8][16]

    • Quantify using a calibration curve generated from a certified reference standard.

This protocol is adapted from a validated method for quantifying sclareol in Salvia sclarea essential oil.[10]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a sclareol standard in ethanol.

    • Create a series of calibration standards by diluting the stock solution (e.g., 20–150 ng/mL).

    • Dilute the essential oil extract to an appropriate concentration with ethanol.

    • Filter all solutions through a 0.22 µm nylon filter before injection.

  • UPLC-MS/MS Instrumentation and Conditions:

    • UPLC System: Waters ACQUITY UPLC (or equivalent).

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Specific precursor/product ion transitions for sclareol would need to be determined.

  • Data Analysis:

    • Identify the sclareol peak based on its retention time compared to the standard.

    • Quantify the amount of sclareol in the sample by plotting the peak area against the calibration curve.

Visualization of Validation Workflow

The logical flow from sample acquisition to final validation is a critical aspect of a robust analytical strategy. The following diagram illustrates a generalized workflow for the validation of this compound in essential oil extracts.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation cluster_result Phase 4: Conclusion Sample Essential Oil Sample Prep Sample Preparation (Dilution, Filtration) Sample->Prep Method Analytical Method Selection (GC-MS, HPLC-MS) Prep->Method Acquisition Data Acquisition Method->Acquisition Processing Data Processing (Peak Integration) Acquisition->Processing Identification Qualitative Analysis (Library/Standard Match) Processing->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification Result Validated Presence of This compound Quantification->Result

Caption: Workflow for this compound Validation.

References

A Researcher's Guide to Cross-Referencing Sclareol Oxide Mass Spectra with Leading Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of compounds is paramount. This guide provides a comprehensive comparison of mass spectral data for Sclareol oxide from prominent databases, offering a valuable resource for cross-referencing and validating experimental findings.

This compound, a derivative of the diterpene sclareol, is a compound of interest in various fields, including fragrance, agriculture, and pharmaceutical research. Mass spectrometry is a cornerstone technique for its identification and characterization. This guide delves into the mass spectral data available in key public and commercial databases, presenting a side-by-side comparison of fragmentation patterns obtained through different ionization techniques. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Comparative Analysis of this compound Mass Spectra

The following table summarizes the mass spectral data for this compound (C₁₈H₃₀O, Molecular Weight: 262.43 g/mol ) from the NIST WebBook and Wiley SpectraBase, both utilizing Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS). A hypothesized fragmentation pattern for Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented for comparison, based on common fragmentation behaviors of similar diterpenoid structures.

Database/TechniqueIonization MethodKey Fragments (m/z) and Relative Intensities
NIST WebBook [1]Electron Ionization (EI)262 (M⁺, 5%), 247 ([M-CH₃]⁺, 20%), 219 ([M-C₃H₇]⁺, 15%), 204 (30%), 191 (40%), 177 (100%), 163 (25%), 149 (30%), 135 (50%), 121 (60%), 109 (70%), 95 (80%), 81 (85%), 69 (90%), 55 (75%), 43 (95%)
Wiley SpectraBase GC-MS (EI)262 (M⁺), 247 ([M-CH₃]⁺), 219, 204, 191, 177, 163, 149, 135, 121, 109, 95, 81, 69, 55, 43 (Specific relative intensities require database access)
Hypothesized LC-MS/MS Electrospray (ESI)Precursor Ion: [M+H]⁺ (m/z 263) or [M+Na]⁺ (m/z 285). Product Ions (from [M+H]⁺): 245 ([M+H-H₂O]⁺), 227 ([M+H-2H₂O]⁺), further fragmentation of the diterpene core.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of mass spectrometry experiments. The following table outlines the typical experimental conditions for the analysis of this compound using GC-MS and a proposed method for LC-MS/MS.

ParameterGC-MS (Typical)Proposed LC-MS/MS
Chromatography Gas ChromatographyUltra-Performance Liquid Chromatography (UPLC)
Column HP-5MS or equivalent non-polar capillary columnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Injector Temperature 250 °CN/A
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 minN/A
Carrier Gas HeliumN/A
Mobile Phase N/AA: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
Gradient N/A5% B to 95% B over 10 minutes
Flow Rate 1 mL/min0.3 mL/min
Ionization Source Electron Ionization (EI) at 70 eVElectrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Quadrupole or Ion TrapQuadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Scan Range (m/z) 40-50050-500 for MS1, product ion scan for targeted m/z
Collision Energy N/ARamped collision energy (e.g., 10-40 eV) for MS/MS

Visualizing the Workflow and Fragmentation

To further clarify the process of cross-referencing mass spectral data and the underlying chemical transformations, the following diagrams are provided.

cross_referencing_workflow cluster_experiment Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison and Validation Sample This compound Sample Analysis GC-MS or LC-MS/MS Analysis Sample->Analysis Experimental_Spectrum Acquired Mass Spectrum Analysis->Experimental_Spectrum Comparison Compare Fragmentation Patterns, m/z values, and Intensities Experimental_Spectrum->Comparison Experimental Data Database_Search Search Public/Commercial Databases (NIST, Wiley, METLIN, etc.) Database_Spectrum Database Mass Spectrum Database_Search->Database_Spectrum Database_Spectrum->Comparison Reference Data Validation Compound Identification/ Structural Confirmation Comparison->Validation

Cross-referencing experimental mass spectra with database entries.

fragmentation_pathway cluster_ei Electron Ionization (EI) Fragmentation cluster_esi Hypothesized ESI Fragmentation Sclareol_Oxide This compound (m/z 262) M_minus_CH3 [M-CH₃]⁺ (m/z 247) Sclareol_Oxide->M_minus_CH3 - CH₃ M_plus_H [M+H]⁺ (m/z 263) Sclareol_Oxide->M_plus_H + H⁺ Fragment_177 m/z 177 (Base Peak in NIST) M_minus_CH3->Fragment_177 - C₅H₁₀ Other_Fragments Further Fragmentation Fragment_177->Other_Fragments M_plus_H_minus_H2O [M+H-H₂O]⁺ (m/z 245) M_plus_H->M_plus_H_minus_H2O - H₂O M_plus_H_minus_2H2O [M+H-2H₂O]⁺ (m/z 227) M_plus_H_minus_H2O->M_plus_H_minus_2H2O - H₂O

Proposed fragmentation pathways for this compound.

Discussion

The comparison of mass spectral data reveals distinct fragmentation patterns between the gas-phase EI method and the proposed liquid-phase ESI method.

GC-MS (EI): The NIST WebBook provides a detailed electron ionization mass spectrum for this compound.[1] The spectrum is characterized by a weak molecular ion peak (M⁺) at m/z 262 and a prominent fragment at m/z 247, corresponding to the loss of a methyl group ([M-CH₃]⁺). The base peak is observed at m/z 177. The Wiley SpectraBase entry, accessible through PubChem, shows a similar fragmentation pattern typical for diterpenoids under EI conditions, involving extensive fragmentation of the carbon skeleton.

LC-MS/MS (ESI): While a publicly available experimental LC-MS/MS spectrum for this compound was not identified, a hypothesized fragmentation pathway can be proposed based on the analysis of similar diterpenoid structures. In positive ion ESI, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 263. Subsequent collision-induced dissociation (CID) would likely lead to neutral losses of water molecules, resulting in fragment ions at m/z 245 ([M+H-H₂O]⁺) and m/z 227 ([M+H-2H₂O]⁺). This "soft" ionization technique typically results in less extensive fragmentation compared to EI, with the precursor ion being one of the most abundant peaks.

Conclusion

This guide provides a foundational comparison for researchers working with this compound. The data presented highlights the importance of considering the ionization technique when comparing experimental mass spectra to database entries. While GC-MS (EI) databases like NIST and Wiley offer valuable reference spectra with characteristic fragmentation patterns, LC-MS/MS (ESI) analysis provides complementary information, often with a more prominent molecular ion, which is crucial for molecular weight determination. For unambiguous identification, it is recommended to utilize both GC-MS and LC-MS techniques where possible and to cross-reference the obtained spectra with multiple, high-quality databases. The development of public repositories with experimental LC-MS/MS data for a wider range of natural products, including this compound, would be a valuable asset to the scientific community.

References

A Comparative Guide to the Quantitative Analysis of Sclareolide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantitative determination of sclareolide in plant extracts: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate quantification, which is essential for quality control, efficacy assessment, and regulatory compliance in the development of pharmaceuticals and other commercial products derived from plants containing sclareolide.

This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on available experimental data.

Quantitative Performance Comparison
ParameterGas Chromatography-Mass Spectrometry (GC-MS) for SclareolideHigh-Performance Liquid Chromatography (HPLC) for Sclareol
Analyte SclareolideSclareol
Limit of Detection (LOD) 150 µg L⁻¹[1]Not explicitly stated in the available literature.
Limit of Quantification (LOQ) Not explicitly stated in the available literature.Not explicitly stated in the available literature.
Linearity (R²) Not explicitly stated in the available literature.Not explicitly stated in the available literature.
Precision (RSD) <4%[1]Not explicitly stated in the available literature.
Accuracy (Recovery) 94–103%[1]Not explicitly stated in the available literature.

Experimental Workflows and Methodologies

A generalized workflow for the quantitative analysis of sclareolide in plant extracts involves several key stages, from sample preparation to data analysis. The choice of methodology at each stage can significantly impact the accuracy and reliability of the results.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing and Quantification PlantMaterial Plant Material (e.g., Salvia sclarea) Extraction Extraction (e.g., Hexane, Methanol) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration/Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Mobile Phase/Solvent Concentration->Reconstitution Chromatography Chromatographic Separation (GC or HPLC) Reconstitution->Chromatography Detection Detection (MS or UV/DAD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification FinalReport Final Report Quantification->FinalReport

Caption: General workflow for the quantitative analysis of Sclareolide from plant material.

Detailed Experimental Protocols

Below are detailed experimental protocols for the GC-MS and a representative HPLC method for the analysis of sclareolide and its precursor, sclareol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sclareolide

This method is adapted from a validated procedure for the simultaneous determination of linalool, ambrox, and sclareolide in clary sage oil.[1]

a. Sample Preparation (Hexane Extraction)

  • Maceration: A known weight of dried and powdered plant material (e.g., Salvia sclarea) is subjected to solid-liquid extraction with hexane.

  • Extraction: The plant material is soaked overnight at 4°C in hexane containing an internal standard (e.g., camphor at 20 mg/L).[2]

  • Filtration: The extract is filtered to remove solid plant debris.

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a known volume of hexane prior to GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6850 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 MS or equivalent.

  • Column: HP-Innowax silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Injector Temperature: 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injection Volume: 2 µL with a 10:1 split ratio.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 130°C at a rate of 2°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 20 minutes.[2]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[2]

    • GC-MS Interface Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Scan Range: 35–350 m/z.[2]

High-Performance Liquid Chromatography (HPLC) for Sclareol

The following is a representative HPLC method for the analysis of sclareol. While specific validation data for sclareolide using this method is not available, the protocol provides a foundation for developing a quantitative HPLC assay for sclareolide.

a. Sample Preparation (Methanol Extraction)

  • Maceration: A known weight of dried and powdered plant material is extracted with methanol.

  • Filtration: The extract is filtered through a 0.45 µm membrane filter.

  • Dilution: The filtered extract is appropriately diluted with the mobile phase before injection.

b. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3] The exact ratio would need to be optimized for sclareolide separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where sclareolide has significant absorbance (e.g., around 210-220 nm, as it lacks a strong chromophore).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Comparison and Considerations

  • GC-MS is a highly sensitive and specific technique, particularly suitable for volatile and semi-volatile compounds like sclareolide. The mass spectrometric detection provides structural information, which aids in confident identification. The primary limitation is the requirement for the analyte to be thermally stable and volatile.

  • HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. When coupled with a UV or DAD detector, it is a robust and widely accessible method. For compounds like sclareolide that lack a strong UV chromophore, the sensitivity of HPLC-UV may be lower compared to GC-MS. The use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can overcome this limitation.

For researchers and professionals in drug development, the choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the plant matrix, and the availability of instrumentation. For routine quality control, a well-validated HPLC-UV method can be cost-effective and efficient. For more detailed analysis, such as impurity profiling or metabolomics studies, the specificity and sensitivity of GC-MS or LC-MS would be more appropriate.

References

Differentiating Sclareol Oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise characterization of bioactive compounds is paramount. Sclareol oxide, a derivative of the diterpene sclareol, presents a challenge in its differentiation from structurally similar isomers. This guide provides a comparative analysis of this compound against its direct precursor, sclareol, and a closely related stereoisomer, 13-epi-manoyl oxide, offering experimental data and detailed protocols to aid in their distinction.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physicochemical and spectroscopic properties of sclareol, this compound, and 13-epi-manoyl oxide, providing a clear basis for their differentiation.

PropertySclareolThis compound13-epi-Manoyl Oxide
Chemical Structure Diterpene diolCyclic etherDiterpene ether
Molecular Formula C₂₀H₃₆O₂C₁₈H₃₀OC₂₀H₃₄O
Molecular Weight 308.5 g/mol 262.43 g/mol 290.48 g/mol
IUPAC Name (1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol(4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene(4aR,6aS,10aS,10bR)-3,4a,7,7,10a-pentamethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromene
Key ¹H-NMR Signals (CDCl₃, δ ppm) Vinyl protons (~4.9-5.8 ppm), two hydroxyl protonsAbsence of vinyl and secondary hydroxyl protons, characteristic signals for the cyclic ether structureCharacteristic signals for the cyclic ether structure, with stereochemical differences reflected in chemical shifts compared to manoyl oxide.
Key ¹³C-NMR Signals (CDCl₃, δ ppm) Signals for two hydroxyl-bearing carbons (~73 and ~75 ppm) and vinyl carbons (~111 and ~145 ppm)Absence of signals for the C-15 and C-16 carbons, and shifts in the signals around the formed ether linkage.Distinct chemical shifts for carbons around the C-13 epimeric center compared to manoyl oxide.
Mass Spectrometry (EI-MS) Molecular ion (M⁺) at m/z 308, characteristic fragmentation pattern involving loss of water.Molecular ion (M⁺) at m/z 262, with a distinct fragmentation pattern due to the cyclic ether structure.Molecular ion (M⁺) at m/z 290, fragmentation pattern differs from manoyl oxide due to stereochemistry.
Chromatographic Retention (GC/HPLC) Different retention times compared to this compound and 13-epi-manoyl oxide due to polarity differences.Shorter retention time on polar columns compared to sclareol due to the absence of free hydroxyl groups.Separation from manoyl oxide is achievable on chiral columns or with optimized chromatographic conditions.

Experimental Protocols

Synthesis of this compound from Sclareol

Objective: To convert sclareol to this compound via oxidative cyclization.

Materials:

  • Sclareol

  • Potassium permanganate (KMnO₄)

  • Sodium periodate (NaIO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve sclareol in a mixture of dichloromethane and methanol.

  • Prepare an aqueous solution of potassium permanganate and sodium periodate.

  • Cool the sclareol solution in an ice bath and slowly add the oxidant solution while stirring vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the organic layer with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

  • Characterize the product using NMR and MS to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To differentiate sclareol, this compound, and 13-epi-manoyl oxide based on their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Scan Mode: Full scan

Procedure:

  • Prepare dilute solutions (e.g., 1 mg/mL) of each compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject each sample into the GC-MS system.

  • Record the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Compare the retention times and fragmentation patterns to differentiate the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish the isomers based on their unique ¹H and ¹³C NMR chemical shifts and coupling constants.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of each compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Experiments:

  • Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for each compound.

Analysis:

  • Compare the chemical shifts, multiplicities, and coupling constants of the signals in the ¹H and ¹³C NMR spectra to identify the structural differences between the molecules. Pay close attention to the signals corresponding to the stereocenters and the regions of structural variation.

Visualization of Methodologies and Pathways

To further clarify the relationships and processes involved, the following diagrams illustrate the logical workflow for differentiating these compounds and a key biological pathway influenced by sclareol.

Differentiation_Workflow Logical Workflow for Isomer Differentiation cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_identification Compound Identification Sample Sample GC_MS GC-MS Sample->GC_MS NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR HPLC HPLC (Chiral if needed) Sample->HPLC Retention_Time Retention Time GC_MS->Retention_Time Fragmentation Fragmentation Pattern GC_MS->Fragmentation Chemical_Shifts Chemical Shifts & Coupling Constants NMR->Chemical_Shifts HPLC->Retention_Time Sclareol Sclareol Retention_Time->Sclareol Sclareol_Oxide This compound Retention_Time->Sclareol_Oxide 13_epi_Manoyl_Oxide 13-epi-Manoyl Oxide Retention_Time->13_epi_Manoyl_Oxide Fragmentation->Sclareol Fragmentation->Sclareol_Oxide Fragmentation->13_epi_Manoyl_Oxide Chemical_Shifts->Sclareol Chemical_Shifts->Sclareol_Oxide Chemical_Shifts->13_epi_Manoyl_Oxide

Caption: Workflow for differentiating sclareol and its isomers.

Sclareol has been shown to induce apoptosis in cancer cells, and this biological activity may differ between its isomers. The following diagram illustrates a simplified signaling pathway for apoptosis that can be investigated for these compounds.

Apoptosis_Signaling_Pathway Sclareol-Induced Apoptosis Signaling Pathway Sclareol Sclareol Bax_Activation Bax Activation Sclareol->Bax_Activation Induces Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Nucleus Nucleus Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Activation->Mitochondrial_Dysfunction Leads to Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Results in Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Activates Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Executes

Caption: Apoptosis pathway induced by sclareol.

This guide provides a foundational framework for researchers to differentiate this compound from its precursor and a key stereoisomer. The provided experimental protocols and data offer a starting point for developing robust analytical methods for the characterization of these and other related labdane diterpenes.

Unlocking Potent Anticancer Activity: A Comparative Guide to the Structure-Activity Relationship of Sclareolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of novel sclareolide derivatives reveals significant enhancements in anticancer activity, with specific structural modifications leading to potent apoptosis induction in cancer cells. This guide provides a comparative overview of these derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Sclareolide, a sesquiterpene lactone derived from plant sources like Salvia sclarea, has garnered attention for its various biological activities, including antitumor and antiviral effects.[1][2][3] Its chemical structure serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced therapeutic properties.[1][4] Recent research has focused on modifying the sclareolide backbone to improve its anticancer efficacy. This guide compares the cytotoxic activity of newly synthesized sclareolide-indole conjugates against human cancer cell lines, highlighting key structure-activity relationships (SAR).

Comparative Analysis of Anticancer Activity

A study on the synthesis and biological evaluation of sclareolide-indole conjugates revealed that the introduction of an indole moiety at a specific position of the sclareolide structure can significantly enhance its antiproliferative activity.[1] The cytotoxic effects of these derivatives were assessed against two human cancer cell lines: K562 (chronic myelogenous leukemia) and MV4-11 (acute myeloid leukemia). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare the anticancer activity of these compounds.

The results, summarized in the table below, demonstrate that several of the newly synthesized derivatives exhibit significantly lower IC50 values compared to the parent compound, sclareolide, indicating greater potency.

CompoundModificationK562 IC50 (µM)MV4-11 IC50 (µM)
Sclareolide Parent Compound10.8 ± 0.64.5 ± 0.3
8k Sclareolide-indole conjugate5.2 ± 0.60.8 ± 0.6
10 Sclareolide-polyphenolic conjugate~5.4 (2x more potent than sclareolide)~2.25 (2x more potent than sclareolide)

Data sourced from a study on sclareolide-indole conjugates.[2]

From the data, it is evident that derivative 8k is the most potent among the tested compounds, with an IC50 value of 0.8 ± 0.6 µM against the MV4-11 cell line, which is over five times more potent than the parent sclareolide.[2] Similarly, compound 10 , a sclareolide-polyphenolic conjugate, was found to be approximately twice as potent as sclareolide in both cell lines.[2] These findings underscore the importance of the indole and polyphenolic moieties in enhancing the cytotoxic effects of sclareolide.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the lead compounds revealed that their potent anticancer activity is linked to the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry analysis showed that compounds 8k and 10 induced robust apoptosis in MV4-11 cancer cells.[1][2] This suggests that these derivatives exert their cytotoxic effects by activating the apoptotic signaling pathway within the cancer cells, leading to their elimination.

The following diagram illustrates a simplified overview of the experimental workflow and the subsequent induction of the apoptotic pathway by the lead sclareolide derivatives.

G cluster_workflow Experimental Workflow cluster_pathway Mechanism of Action Sclareolide Sclareolide Synthesis Synthesis of Derivatives (e.g., Indole Conjugates) Sclareolide->Synthesis Screening Antiproliferative Screening (K562 & MV4-11 cell lines) Synthesis->Screening Lead_ID Lead Compound Identification (e.g., 8k) Screening->Lead_ID Lead_Compound Lead Derivative (8k) Lead_ID->Lead_Compound Cancer_Cell Cancer Cell Lead_Compound->Cancer_Cell Apoptosis Apoptosis Induction Cancer_Cell->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Workflow for identification and mechanism of action of lead sclareolide derivatives.

Experimental Protocols

The following are the key experimental methodologies employed in the evaluation of the sclareolide derivatives.

1. Synthesis of Sclareolide-Indole Conjugates: The novel sclareolide-indole conjugates and their derivatives were synthesized using a TiCl4-promoted nucleophilic substitution of a sclareolide-derived hemiacetal.[1][2] Electron-rich aryls, including indoles and polyphenol ethers, were used as substrates in this reaction.[1] The stereochemistry of the final products was confirmed by single-crystal X-ray diffraction analysis.[1][2]

2. Antiproliferative Activity Assay: The antiproliferative activities of the synthesized compounds were tested against K562 and MV4-11 cancer cell lines.[1] The assay was performed using a standard cell viability assay, likely the MTT or a similar colorimetric assay, to determine the IC50 values. The cells were treated with various concentrations of the compounds, and cell viability was measured after a specified incubation period.

3. Apoptosis Analysis by Flow Cytometry: To determine the mechanism of cell death, flow cytometry analysis was conducted on MV4-11 cells treated with the lead compounds.[1][2] This technique is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, typically using Annexin V staining, and to analyze the cell cycle distribution. The results indicated that the lead compounds induced significant apoptosis in the cancer cells.[1][2]

Conclusion

The structure-activity relationship studies of sclareolide derivatives clearly indicate that strategic modifications to the parent molecule can lead to a substantial increase in anticancer potency. The conjugation of indole and polyphenolic moieties to the sclareolide scaffold has been shown to be a highly effective strategy for enhancing cytotoxicity against leukemia cell lines. The primary mechanism of action for these potent derivatives is the induction of apoptosis. These findings provide a strong foundation for the further development of sclareolide-based compounds as potential chemotherapeutic agents. Future research should focus on optimizing the substitutions on the indole and other aromatic rings to further improve efficacy and selectivity, as well as on in vivo studies to validate these promising in vitro results.

References

Safety Operating Guide

Proper Disposal Procedures for Sclareol Oxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for sclareol oxide was found. The following guidance is based on the available information for the related compound, sclareol, and general laboratory procedures for non-hazardous solid chemical waste. It is imperative to consult the specific SDS for this compound if available and to always adhere to local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The procedural guidance aims to ensure safe handling and regulatory compliance within a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the data for the related compound sclareol, which can cause skin and eye irritation, the following PPE is recommended[1]:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator[1][2].

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation[1][3].

Step-by-Step Disposal Protocol

This protocol outlines the process for the disposal of this compound as a non-hazardous solid waste.

Step 1: Waste Identification and Classification

  • Hazard Determination: The first step in any chemical waste disposal is to determine if the waste is hazardous[4]. Based on the available SDSs for sclareol, it is generally not classified as a hazardous material for transportation[2][5]. However, some sources indicate it may cause skin, eye, and respiratory irritation[1].

  • Regulatory Consultation: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the classification of this compound waste.

Step 2: Waste Segregation and Collection

  • Separate Collection: Collect this compound waste in a dedicated, properly labeled container. Do not mix it with other chemical waste streams, especially not with hazardous materials[6].

  • Container Requirements: Use a container that is compatible with the chemical. For solid waste, a wide-mouthed plastic jar with a secure lid is suitable[6]. The container should be in good condition, with no leaks or cracks.

Step 3: Labeling the Waste Container

  • Clear Identification: The waste container must be clearly labeled as "Non-Hazardous Waste" and should include the full chemical name, "this compound"[4][7].

  • Additional Information: Include the name of the principal investigator, the lab location (building and room number), and the date of waste accumulation[8].

Step 4: Storage of Waste

  • Designated Area: Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

  • Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.

Step 5: Final Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup[4][8].

  • Licensed Disposal Company: The EHS office will typically arrange for the disposal through a licensed waste disposal company[5].

  • Do Not Dispose in Regular Trash or Drain: Do not dispose of this compound in the regular trash or pour it down the drain[8][9].

Summary of Sclareol Properties and Disposal Considerations

The following table summarizes key quantitative and qualitative data for sclareol, which may serve as a reference for handling this compound in the absence of a specific SDS.

PropertyValue/InformationSource(s)
Physical State White powder or crystal[1]
Molecular Formula C₂₀H₃₆O₂[1]
Molecular Weight 308.50 g/mol [1]
Melting Point 95-102 °C[10]
Boiling Point 218-220 °C at 19 mmHg[1]
Solubility Insoluble in water
Acute Oral Toxicity (LD50, Rat) > 5,000 mg/kg[5][10][11]
Hazard Statements May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Observe all federal, state, and local regulations.[1][3]
Transport Information Not classified as dangerous goods for transport.[2][5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The provided step-by-step disposal protocol is based on general best practices for non-hazardous laboratory chemical waste.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Step 1: Identify & Classify Waste (Consult SDS and Local Regulations) start->identify is_hazardous Is the waste classified as hazardous? identify->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes non_hazardous_protocol Proceed with Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_protocol No end End: Waste Disposed of by Licensed Contractor hazardous_protocol->end segregate Step 2: Segregate & Collect in a dedicated, compatible container non_hazardous_protocol->segregate label_waste Step 3: Label Container (Chemical Name, 'Non-Hazardous', PI Name, Location, Date) segregate->label_waste store_waste Step 4: Store in a Designated Waste Accumulation Area label_waste->store_waste request_pickup Step 5: Request Pickup from EHS for Final Disposal store_waste->request_pickup request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Sclareol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Sclareol oxide, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2] The following personal protective equipment should be considered standard for all procedures involving this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes.[3]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling chemicals.[5] It is important to inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against incidental contact.[7]
Protective ClothingFor procedures with a higher risk of exposure, additional protective clothing such as aprons or coveralls may be necessary.[2][3]
Respiratory Protection Dust Mask/RespiratorIn poorly ventilated areas or when generating dust, a NIOSH-approved respirator or a dust mask should be used to prevent inhalation.[3][8]

Operational Plan: Step-by-Step Handling Guidance

A systematic approach to handling this compound, from receipt to disposal, ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • Keep the container tightly sealed when not in use.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

2. Handling in the Laboratory:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Avoid generating dust.[8][11]

  • Use dedicated spatulas and weighing boats for transferring the powder.

  • Ensure all containers are clearly labeled with the chemical name and any known hazards.[11]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3] Scoop the material into a designated, labeled waste container.[3] Ventilate the area and wash the spill site after the material has been collected.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing boats, paper towels), in a clearly labeled, sealed, and compatible waste container.[12]

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date of accumulation.[12]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12][13]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[3][8]

    • For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash, depending on local regulations.[8]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Receive this compound check_sds Consult Substance-Specific SDS (If available) start->check_sds risk_assessment Conduct Risk Assessment check_sds->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer label_containers Label All Secondary Containers weigh_transfer->label_containers spill Spill Occurs weigh_transfer->spill exposure Personal Exposure weigh_transfer->exposure clean_up Clean Work Area After Use label_containers->clean_up collect_waste Collect All Waste (Solid and Liquid) clean_up->collect_waste label_waste Label Waste Container 'Hazardous Waste' collect_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify Supervisor/EHS evacuate->notify first_aid->notify

Caption: General workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.